Edaravone
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | edaravone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Edaravone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021130 | |
| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methyl-1-phenyl-2-pyrazolin-5-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER | |
| Record name | SID855774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS | |
CAS No. |
89-25-8; 19735-89-8, 89-25-8 | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Edaravone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edaravone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | edaravone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norphenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norphenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norphenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDARAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S798V6YJRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
261 to 266 °F (NTP, 1992), 127 °C | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Neuroprotective Mechanisms of Edaravone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger that has demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Initially developed for the treatment of acute ischemic stroke, its therapeutic applications have expanded due to its multifaceted mechanism of action that extends beyond simple antioxidant activity.[1] This technical guide provides an in-depth exploration of the core neuroprotective mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: A Multi-pronged Approach to Neuroprotection
This compound's neuroprotective efficacy stems from its ability to concurrently target multiple pathological cascades initiated by oxidative stress, neuroinflammation, and excitotoxicity. Its unique chemical structure allows it to readily cross the blood-brain barrier and exert its effects directly within the central nervous system.[3]
Potent Antioxidant and Free Radical Scavenging Activity
The primary and most well-established mechanism of this compound is its potent free radical scavenging activity.[1][4] It effectively quenches highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to crucial cellular components like lipids, proteins, and DNA.[2][4]
-
Direct Scavenging: this compound directly scavenges hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO-), preventing them from initiating and propagating damaging chain reactions.[4]
-
Inhibition of Lipid Peroxidation: By neutralizing lipid peroxyl radicals, this compound inhibits lipid peroxidation, a destructive process that damages cell membranes and generates toxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Upregulation of Endogenous Antioxidant Systems: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[2][5][6]
| Parameter | Experimental Model | Treatment | Effect | Reference |
| Malondialdehyde (MDA) | Rat model of cerebral infarction | This compound | Dose-dependent reduction in MDA-thiobarbituric acid adduct. | [2] |
| Rat model of ischemia/reperfusion | This compound | Significantly diminished MDA levels compared to the ischemia/reperfusion group. | [7] | |
| Superoxide Dismutase (SOD) | Experimental mouse model of asthma | This compound | Recovered SOD1 levels. | [2] |
| 3-Nitrotyrosine (3-NT) | Phase II clinical trial in ALS patients | 60 mg/day this compound for 24 weeks | Reduced expression of 3-NT in cerebrospinal fluid. | [1] |
| Reactive Oxygen Species (ROS) | Granulocytes from Multiple Sclerosis patients | 1 µM this compound | Inhibited ROS production during phagocytosis. | [8] |
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key contributor to secondary injury in many neurological conditions. This compound exerts significant anti-inflammatory effects, helping to quell this detrimental response.
-
Modulation of Microglial Activation: this compound can suppress the activation of microglia, the resident immune cells of the CNS, thereby reducing the release of pro-inflammatory mediators.[3]
-
Reduction of Pro-inflammatory Cytokines: Studies have shown that this compound treatment leads to a decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[9]
| Parameter | Experimental Model | Treatment | Effect | Reference |
| Plasma Cytokines | Rat transient focal ischemia model | 3 mg/kg this compound (IV) | Reduced plasma levels of CINC-1, Fractalkine, IL-1α, IL-1ra, IL-6, IL-10, IP-10, MIG, MIP-1α, and MIP-3α at 3 hours post-MCAO. | [9] |
| TNF-α and IL-1β | LPS-stimulated BV-2 microglial cells | This compound | Suppressed upregulated expression of TNF-α and IL-1β. | [10] |
Attenuation of Apoptosis
Apoptosis, or programmed cell death, is a major pathway of neuronal loss in neurodegenerative diseases and after acute brain injury. This compound has been shown to interfere with apoptotic signaling cascades, promoting neuronal survival.
-
Modulation of Bcl-2 Family Proteins: this compound can influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.
-
Inhibition of Caspase Activation: By modulating the upstream Bcl-2 family proteins, this compound can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for dismantling the cell during apoptosis.
| Parameter | Experimental Model | Treatment | Effect | Reference |
| TUNEL-positive cells | Rat model of transient MCAO | This compound + tPA | Reduced number of TUNEL-positive cells at 16 hours after 3 hours of transient MCAO. | [11] |
| Bax/Bcl-2 ratio | Neuronal-like cells | This compound (hypothetical, based on mechanism) | Expected to decrease the Bax/Bcl-2 ratio. | [12] |
| Activated Caspase-3 | Neuronal-like cells | This compound (hypothetical, based on mechanism) | Expected to decrease the levels of activated caspase-3. | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
To visually represent the complex molecular interactions underlying this compound's neuroprotective effects, the following diagrams were generated using Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients this compound Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A free radical scavenger this compound suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extension of ischemic therapeutic time window by a free radical scavenger, this compound, reperfused with tPA in rat brain | CiNii Research [cir.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Edaravone in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by the activation of microglia, is a critical contributor to the pathogenesis of various neurodegenerative diseases and acute brain injuries. Activated microglia, the resident immune cells of the central nervous system (CNS), can adopt different phenotypes, leading to either neuroprotective or neurotoxic effects. The classical M1 pro-inflammatory phenotype releases a barrage of cytotoxic factors, including pro-inflammatory cytokines and reactive oxygen species (ROS), which exacerbate neuronal damage. In contrast, the M2 anti-inflammatory phenotype is associated with the release of anti-inflammatory mediators and trophic factors that promote tissue repair. Edaravone, a potent free radical scavenger, has emerged as a promising therapeutic agent with significant anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth investigation into the anti-inflammatory effects of this compound on microglia, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate these properties.
Mechanism of Action: Modulating Microglial Phenotype and Inflammatory Pathways
This compound exerts its anti-inflammatory effects on microglia through a multi-faceted approach, primarily by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[4][5][6] This modulation is achieved through its influence on several key signaling pathways implicated in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and other cytotoxic molecules by activated microglia. Studies have consistently demonstrated its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO).[7][8][9]
Promotion of Anti-inflammatory Mediators
Concurrently, this compound enhances the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and M2 markers like Arginase-1 (Arg-1).[4][5][6] This dual action of suppressing pro-inflammatory responses while boosting anti-inflammatory mechanisms is central to its neuroprotective effects.
Signaling Pathways Modulated by this compound
This compound's influence on microglial function is mediated by its interaction with critical intracellular signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway in microglia.[7][8] A novel formulation, this compound dexborneol, has also been demonstrated to suppress the TLR4/MyD88/NF-κB signaling pathway.[8]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome in microglia, thereby reducing the secretion of these potent pro-inflammatory cytokines.[4][5][6][10][11][12] This effect is partly attributed to its ability to reduce mitochondria-derived ROS, a key trigger for NLRP3 activation.[11]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is another crucial regulator of inflammatory responses in microglia. This compound has been reported to alleviate microglia-mediated neuroinflammation by modulating the PI3K/AKT pathway, which in turn can influence NF-κB activity.[2][13][14]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers in microglia, as reported in several key studies.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Markers in LPS-Stimulated BV-2 Microglia
| Marker | Stimulus | This compound Concentration | % Reduction vs. LPS Control | Reference |
| TNF-α | LPS (100 ng/ml) | 10 µM | Significant | [4] |
| IL-1β | LPS (100 ng/ml) | 10 µM | Significant | [4] |
| NO | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |
| iNOS | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |
Table 2: In Vitro Effects of this compound on Anti-inflammatory Markers in LPS-Stimulated BV-2 Microglia
| Marker | Stimulus | This compound Concentration | % Increase vs. LPS Control | Reference |
| IL-10 | LPS (100 ng/ml) | 10 µM | Significant | [4] |
| Arg-1 | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |
| Ym-1 | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |
Table 3: In Vivo Effects of this compound on Microglial Markers in a Rat Model of Parkinson's Disease (LPS-induced)
| Marker | Treatment Group | % Change vs. LPS Model | Reference |
| TNF-α mRNA | LPS + this compound (5 mg/kg) | Decreased | [4] |
| IL-1β mRNA | LPS + this compound (5 mg/kg) | Decreased | [4] |
| Arg-1 mRNA | LPS + this compound (5 mg/kg) | Increased | [4] |
| IL-10 mRNA | LPS + this compound (5 mg/kg) | Increased | [4] |
| Iba-1 | LPS + this compound (5 mg/kg) | Decreased | [4] |
| NLRP3 | LPS + this compound (5 mg/kg) | Decreased | [4] |
| Caspase-1 | LPS + this compound (5 mg/kg) | Decreased | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties in microglia.
In Vitro Microglia Inflammation Model
-
Cell Line: BV-2 murine microglial cells are commonly used.[4][7][8]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 100, 200, 400 µM) for a specified period (e.g., 2 hours) before inflammatory stimulation.[8]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in microglia at concentrations ranging from 100 ng/ml to 1 µg/ml for 12 to 24 hours.[4][8] Other stimuli like Amyloid-β (Aβ) are used in models of Alzheimer's disease.[11]
-
Measurement of Inflammatory Markers:
-
Cytokine Levels: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α, IL-1β, and IL-10 in the cell culture supernatant.[4][5]
-
Nitric Oxide (NO) Production: The Griess assay is employed to measure the accumulation of nitrite, a stable product of NO, in the culture medium.[8][15]
-
Protein Expression: Western blotting is used to determine the expression levels of key inflammatory proteins such as iNOS, Arg-1, NLRP3, and components of the NF-κB and PI3K/AKT pathways.[4][8][13]
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA followed by flow cytometry or fluorescence microscopy.[7][8]
-
Immunofluorescence: This technique is used to visualize the expression and localization of specific proteins within the microglia.[4][7]
-
In Vivo Animal Models
-
Animal Models:
-
Parkinson's Disease Model: Unilateral injection of LPS (e.g., 5 µg) into the substantia nigra of rats is used to induce neuroinflammation and dopaminergic neuron loss.[4][5][6]
-
Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) in rats or mice is a common model to study post-stroke inflammation.[7][13][16]
-
-
This compound Administration: this compound is typically administered via intragastric gavage or intraperitoneal injection at doses ranging from 5 mg/kg to 10 mg/kg for a specified duration before and/or after the induced injury.[4][5][6]
-
Behavioral Tests: Motor function and cognitive deficits are assessed using tests such as the rotarod test, pole test, and Morris water maze.[4][5]
-
Histological and Molecular Analysis:
-
Immunofluorescence/Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba-1), M1/M2 markers (e.g., TNF-α, Arg-1), and markers of neuronal damage.[4][5]
-
Western Blotting: Protein expression levels of inflammatory markers are quantified in brain tissue homogenates.[4][5]
-
RT-PCR: mRNA expression levels of inflammatory cytokines and other relevant genes are measured.[5]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties in microglia, primarily by promoting a phenotypic switch from the pro-inflammatory M1 state to the anti-inflammatory M2 state. This is achieved through the modulation of key signaling pathways, including the inhibition of the NF-κB and NLRP3 inflammasome pathways and the activation of the PI3K/AKT pathway. The comprehensive data from both in vitro and in vivo studies strongly support the therapeutic potential of this compound in mitigating neuroinflammation associated with a range of neurological disorders. Further research into the intricate molecular interactions of this compound within microglia will undoubtedly pave the way for the development of more targeted and effective neuroprotective strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients this compound Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]
- 5. This compound Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dexborneol promotes M2 microglia polarization against lipopolysaccharide-induced inflammation via suppressing TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of this compound and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound dexborneol provides neuroprotective benefits by suppressing NLRP3 inflammasome-induced microglial pyroptosis in experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates the Proinflammatory Response in Amyloid-β-Treated Microglia by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. This compound Alleviates BV-2 Microglia-Mediated Neuroinflammation Through the PI3K/AKT/ NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documentsdelivered.com [documentsdelivered.com]
- 15. The Experiment of this compound on Primary Microglia Activation by Lipopolysaccharide [kyxuebao.kmmu.edu.cn]
- 16. This compound-dexborneol-provides-neuroprotective-benefits-by-suppressing-nlrp3-inflammasome-induced-microglial-pyroptosis-in-experimental-ischemic-stroke - Ask this paper | Bohrium [bohrium.com]
Edaravone's Crucial Role in Mitigating Lipid Peroxidation in Cell Membranes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects, largely attributed to its ability to mitigate lipid peroxidation within cellular membranes. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its interaction with lipid peroxyl radicals and the subsequent reduction of cytotoxic aldehydes. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing lipid peroxidation, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Challenge of Lipid Peroxidation
Lipid peroxidation is a deleterious chain reaction initiated by reactive oxygen species (ROS) that targets polyunsaturated fatty acids in cellular membranes. This process leads to a loss of membrane fluidity, impaired function of membrane-bound proteins, and the generation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can induce cellular damage and apoptosis. Oxidative stress and subsequent lipid peroxidation are implicated in the pathophysiology of numerous diseases, including acute ischemic stroke and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS).[1][2][3]
This compound (3-methyl-1-phenyl-2-pyrazolin-5-one) is a novel antioxidant that effectively quenches these damaging free radicals, thereby protecting cells from oxidative injury.[4][5] Its amphiphilic nature allows it to act on both water-soluble and lipid-soluble peroxyl radicals, making it particularly effective at the lipid-water interface of cell membranes.[6]
Mechanism of Action: How this compound Combats Lipid Peroxidation
This compound's primary mechanism in preventing lipid peroxidation is its ability to donate an electron to lipid peroxyl radicals (LOO•), thus terminating the chain reaction.[7] The pKa of this compound is 7.0, meaning at physiological pH, a significant portion exists in its more reactive anionic form.[7] This anion readily reacts with peroxyl radicals, converting them to less reactive lipid hydroperoxides (LOOH), which can then be detoxified by cellular enzymes like glutathione peroxidase.
The interaction of this compound with peroxyl radicals leads to the formation of the this compound radical, which is subsequently oxidized to stable, non-toxic products such as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (4-oxothis compound) and its hydrolysate, 2-oxo-3-(phenylhydrazono)butanoic acid (OPB).[7]
Beyond direct radical scavenging, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[4][8] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, this compound enhances the cell's intrinsic antioxidant defenses.[4] Additionally, this compound has been found to inhibit the 5-lipoxygenase (5-LOX) pathway, which is involved in the generation of inflammatory leukotrienes and can contribute to oxidative stress.[9]
Quantitative Efficacy of this compound
The antioxidant and anti-lipid peroxidation activity of this compound has been quantified in various experimental models. The following tables summarize key findings.
| Parameter | Radical Species | Rate Constant (k) | Reference |
| Scavenging Activity | Hydroxyl radical (•OH) | 2.98 x 10¹¹ M⁻¹s⁻¹ | [10][11] |
| Singlet oxygen (¹O₂) | 2.75 x 10⁷ M⁻¹s⁻¹ | [10][11] | |
| Methyl radical (•CH₃) | 3.00 x 10⁷ M⁻¹s⁻¹ | [10][11] | |
| Peroxyl radical (ROO•) | Overall k(HOO•) = 8.58 x 10⁷ M⁻¹s⁻¹ (in aqueous medium at pH 7.4) | [12][13] | |
| Reaction with Peroxynitrite | Peroxynitrite (ONOO⁻) | 1.5 x 10⁴ M⁻¹s⁻¹ | [6] |
| Reaction with Phenoxyl Radical | 2,5-di-tert-butyl-4-(4-methoxyphenyl)phenoxyl (ArO•) | 6.28 x 10¹ M⁻¹s⁻¹ (at pH 6) to 1.08 x 10² M⁻¹s⁻¹ (at pH 8) | [6] |
Table 1: Reaction Rate Constants of this compound with Various Radical Species.
| Experimental Model | Biomarker | This compound Concentration/Dose | % Reduction/Effect | Reference |
| Cultured Bovine Aortic Endothelial Cells (induced by 15-HPETE) | Cell Death | 1 µM | 57% inhibition | [6] |
| Rat Model of Cerebral Infarction | Malondialdehyde-Thiobarbituric Acid Adduct | Dose-dependent | Significant reduction | [4] |
| Rat Model of Traumatic Brain Injury | Oxidative Stress | Not specified | Significant reduction | [5] |
| Mouse Model of Sleep Deprivation | Malondialdehyde (MDA) in hippocampus | 10, 20, and 40 mg/kg | Significant decrease | [14] |
| Rat Model of Depression (PWSI) | Malondialdehyde (MDA) | 1.5, 3, and 6 mg/kg | Significant decrease at all doses | [15][16] |
| Rat Subarachnoid Hemorrhage Model | 4-Hydroxynonenal (4-HNE) | Clinical dose | Significant inhibition | [17] |
| Intracerebroventricular Streptozotocin-induced Cognitive Deficit in Rats | 4-Hydroxynonenal (4-HNE) adducts | 9 mg/kg | Significant restoration of enhanced levels | [18] |
| ALS Patients (Phase II Clinical Trial) | 3-nitrotyrosine in cerebrospinal fluid | 60 mg/day | Reduction | [19] |
Table 2: In Vitro and In Vivo Effects of this compound on Lipid Peroxidation Markers.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This assay is a widely used method to measure lipid peroxidation. MDA, a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Protocol for Tissue or Cell Lysates:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., RIPA buffer with inhibitors).[20][21]
-
Protein Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[20][21]
-
Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.[20][21]
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA.[20][21]
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes.[20][21]
-
Cooling and Measurement: Cool the samples to room temperature. Read the absorbance at 532 nm using a spectrophotometer or plate reader.[20][21]
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Quantification of 4-Hydroxynonenal (4-HNE) Adducts
4-HNE is a more specific and stable marker of lipid peroxidation than MDA. It readily forms adducts with proteins, which can be quantified using immunological or chromatographic methods.
4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA provides a sensitive method for the quantification of 4-HNE protein adducts.[22][23]
-
Coating: Coat a 96-well plate with the sample (e.g., plasma, tissue homogenate) or a 4-HNE-modified protein standard.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Add a primary antibody specific for 4-HNE adducts and incubate.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Detection: Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the concentration of 4-HNE adducts in the samples by comparing their absorbance to the standard curve.
4.2.2. High-Performance Liquid Chromatography (HPLC):
HPLC offers a highly accurate and reproducible method for quantifying free 4-HNE.[24]
-
Deproteinization: Precipitate proteins from the plasma sample using an acid like perchloric acid.
-
Derivatization: Derivatize the 4-HNE in the supernatant with a fluorescent tag, such as dansyl hydrazine (DNSH).
-
Solid-Phase Extraction (SPE): Clean up the sample using an SPE cartridge to remove interfering substances.
-
HPLC Analysis: Separate and quantify the derivatized 4-HNE using a reversed-phase HPLC system with a fluorescence detector.
-
Quantification: Calculate the 4-HNE concentration based on a standard curve.
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: this compound's mechanism of terminating lipid peroxidation.
Caption: this compound's activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for the TBARS assay.
Conclusion
This compound's role in mitigating lipid peroxidation is a cornerstone of its neuroprotective efficacy. By directly scavenging lipid peroxyl radicals and bolstering endogenous antioxidant defenses through the Nrf2 pathway, this compound effectively breaks the cycle of oxidative damage to cell membranes. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this compound in combating diseases driven by oxidative stress. Future research should continue to explore the full spectrum of this compound's mechanisms and its potential applications in a broader range of clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Neuroprotective effects of this compound: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free-Radical Scavenger this compound Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is this compound effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma marker of tissue oxidative damage and this compound as a scavenger drug against peroxyl radicals and peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a free radical scavenger, protects neuronal cells' mitochondria from ischemia by inactivating another new critical factor of the 5-lipoxygenase pathway affecting the arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, this compound as compared with uric acid, glutathione, and trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanisms and Kinetics of Radical Scavenging Activity of this compound: A Computational Insight | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound Improved Behavioral Abnormalities, Alleviated Oxidative Stress Inflammation, and Metabolic Homeostasis Pathways in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. This compound Dexborneol Treatment Attenuates Neuronal Apoptosis and Improves Neurological Function by Suppressing 4-HNE-Associated Oxidative Stress After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 24. ajrms.com [ajrms.com]
Beyond the Scavenger: An In-depth Guide to the Multifaceted Neuroprotective Mechanisms of Edaravone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone, initially recognized for its potent free radical scavenging capabilities, has secured a significant position in the therapeutic landscape for acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary mechanism of action has long been attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. However, a growing body of evidence reveals that the neuroprotective profile of this compound is far more complex and extends well beyond antioxidation. This technical guide delves into these multifaceted, non-antioxidant mechanisms. We will explore this compound's significant roles in modulating inflammatory cascades, inhibiting apoptotic cell death pathways, preserving mitochondrial integrity, maintaining the blood-brain barrier, attenuating glutamate excitotoxicity, and activating critical neurotrophic signaling pathways. This document synthesizes key experimental findings, presents quantitative data in structured tables, details underlying methodologies, and provides visual representations of the core signaling pathways to offer a comprehensive resource for the scientific community.
Anti-inflammatory Effects: Quelling the Neuroinflammatory Cascade
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases and acute brain injuries. This compound exerts potent anti-inflammatory effects by directly targeting these cellular mediators and their signaling pathways.
Inhibition of Microglial Activation and Pro-inflammatory Cytokines
In response to injury, microglia transition to a pro-inflammatory M1 phenotype, releasing a barrage of cytotoxic factors. This compound has been shown to suppress this activation. In animal models of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduces the number of activated microglia in the ischemic brain.[1] This cellular modulation is accompanied by a marked decrease in the production of key pro-inflammatory cytokines and mediators.[1][2][3]
Caption: this compound inhibits microglial activation and pro-inflammatory mediator release.
Quantitative Data on Anti-inflammatory Effects
| Parameter | Model | Treatment | Result | Reference |
| Infarct Volume | Rat MCAO Model | This compound | Significant reduction compared to vehicle | [1][2] |
| Plasma IL-1β Levels | Rat MCAO Model (3h post-ischemia) | This compound (IV) | ~40% reduction vs. vehicle | [2] |
| Plasma MMP-9 Levels | Rat MCAO Model (3h post-ischemia) | This compound (IV) | ~35% reduction vs. vehicle | [2] |
| iNOS, TNF-α, IL-1β Expression | LPS-induced BV-2 Microglia | This compound | Dose-dependent suppression | [1] |
| NO and ROS Production | LPS-induced BV-2 Microglia | This compound | Significant inhibition | [1] |
Featured Experimental Protocol: In Vivo MCAO Model
-
Model: Adult male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion. This is typically achieved using the intraluminal filament method.[2]
-
Treatment: this compound (e.g., 3 mg/kg) or saline (vehicle) is administered intravenously, often with a first dose at the onset of occlusion and a second at the onset of reperfusion.[2]
-
Analysis:
-
Infarct Volume: At 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size.[2]
-
Cytokine Measurement: Blood is collected at various time points (e.g., 3 hours post-MCAO). Plasma levels of IL-1β are quantified using ELISA, and MMP-9 levels are assessed via gelatin zymography.[2]
-
Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba1) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to assess cellular activation and protein expression in the ischemic penumbra.[1]
-
Anti-Apoptotic Mechanisms: Preventing Programmed Cell Death
Apoptosis, or programmed cell death, is a critical driver of neuronal loss following acute injury and in chronic neurodegenerative conditions. This compound intervenes at multiple points within the intrinsic (mitochondrial) and extrinsic apoptotic pathways to promote neuronal survival.
Regulation of the Bcl-2 Family and Mitochondrial Pathway
A key mechanism is the regulation of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization (MOMP). This compound prevents the translocation of the pro-apoptotic protein BAX from the cytosol to the mitochondria.[4] It also enhances the expression of the anti-apoptotic protein Bcl-2, thereby decreasing the pro-apoptotic Bax/Bcl-2 ratio.[5][6] This stabilization of the mitochondrial membrane prevents the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.[5][7][8][9][10]
Caption: this compound inhibits apoptosis by regulating Bcl-2 family proteins.
Quantitative Data on Anti-Apoptotic Effects
| Parameter | Model | Treatment | Result | Reference |
| Apoptotic Cell Percentage | H₂O₂-treated Cortical Neurons | This compound | Significant reduction vs. untreated | [4] |
| Bax/Bcl-2 Protein Ratio | Rat TBI Model | This compound (3 mg/kg) | Ratio significantly decreased vs. TBI group | [5] |
| Cleaved Caspase-3 Expression | Rat TBI Model | This compound (3 mg/kg) | Significant reduction vs. TBI group | [5] |
| TUNEL-positive cells | Rat HIBD Model | This compound | Significant decrease in apoptotic cells | [8] |
| Cell Viability | OGD-reperfused PC12 cells | This compound (0.01-1 µM) | Significant increase in viability | [6] |
Featured Experimental Protocol: In Vitro Neuronal Apoptosis Assay
-
Model: Primary cortical neurons are cultured from rat fetuses. Apoptosis is induced by exposing the cultured neurons to an oxidative stressor like hydrogen peroxide (H₂O₂) (e.g., 300 µM).[4]
-
Treatment: A subset of cultures is pre-treated with this compound before the H₂O₂ insult.
-
Analysis:
-
Immunoblotting: Cell lysates are collected at various time points. Western blotting is used to quantify the levels of total and phosphorylated forms of apoptotic regulatory proteins (e.g., BAX in cytosolic vs. mitochondrial fractions, Bcl-2, cleaved Caspase-3).[4][5]
-
Apoptosis Quantification: Apoptotic cells are identified and quantified using methods like TUNEL (TdT-mediated dUTP Nick End Labeling) staining or flow cytometry with Annexin V/Propidium Iodide staining.[5][8]
-
Subcellular Fractionation: Cells are lysed and centrifuged to separate the cytosolic fraction from the heavy membrane fraction (containing mitochondria) to specifically assess the translocation of proteins like BAX.[4]
-
Preservation of Blood-Brain Barrier (BBB) Integrity
The blood-brain barrier (BBB) is a highly selective barrier essential for maintaining central nervous system homeostasis. Its disruption following injury leads to vasogenic edema and infiltration of harmful substances. This compound helps preserve BBB integrity through multiple signaling pathways.
Activation of the Nrf2/HO-1 Pathway
A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. This compound treatment upregulates the expression of both Nrf2 and HO-1 in brain tissue following cerebral infarction.[11][12][13] This pathway is crucial for cellular defense and enhances the stability of the BBB.[11]
Caption: this compound promotes BBB integrity by activating the Nrf2/HO-1 pathway.
Quantitative Data on BBB Preservation
| Parameter | Model | Treatment | Result | Reference |
| Brain Tissue Water Content | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent decrease vs. model group | [11][12] |
| BBB Permeability (Evans Blue) | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent decrease vs. model group | [11][12] |
| Nrf2 Protein Expression | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent increase vs. model group | [11][12] |
| HO-1 Protein Expression | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent increase vs. model group | [11][12] |
Featured Experimental Protocol: BBB Permeability Assessment
-
Model: A permanent MCAO model is established in SD rats.[11][12]
-
Treatment: Rats receive daily intraperitoneal injections of this compound at various doses (e.g., 10, 15, 20 mg/kg) or saline for a set period (e.g., 14 days).[14]
-
Analysis:
-
BBB Permeability: Evans blue dye (2%) is injected intravenously. After a circulation period, the animal is perfused to remove intravascular dye. The brain is removed, and the dye that has extravasated into the brain parenchyma is extracted using formamide and quantified spectrophotometrically. A higher absorbance indicates greater BBB permeability.[14]
-
Brain Edema: Brain water content is measured by comparing the wet weight and dry weight of the brain tissue. The tissue is weighed immediately after removal (wet weight) and then dried in an oven (e.g., at 100°C for 24h) until a constant weight is achieved (dry weight).[14]
-
Western Blotting: Brain tissue from the ischemic hemisphere is homogenized. Protein expression levels of Nrf2 and HO-1 are quantified by Western blot analysis to confirm pathway activation.[12][14]
-
Modulation of Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the CNS, but its excess accumulation in the synaptic cleft leads to overstimulation of glutamate receptors, causing an influx of Ca²⁺ and subsequent neuronal death—a process known as excitotoxicity.[15][16] this compound provides protection against this damaging cascade.
Protection Against Glutamate-Induced Cell Death
In-vitro studies using spiral ganglion neurons (SGNs) have demonstrated that pre-treatment with this compound significantly decreases glutamate-induced toxicity and improves cell viability in a dose-dependent manner.[17][18] This protection is linked to the PI3K/Akt signaling pathway and the regulation of the Bcl-2 protein family.[17]
Quantitative Data on Attenuation of Excitotoxicity
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability (MTT Assay) | Glutamate-treated SGNs | This compound (250-750 µM) | Dose-dependent increase in viability | [18] |
| Apoptotic & Necrotic Cells | Glutamate-treated SGNs | This compound (500 µM) | Significant reduction in both cell death types | [18] |
| p-Akt/Akt Ratio | Glutamate-treated SGNs | This compound (500 µM) | Restored p-Akt levels reduced by glutamate | [17] |
Featured Experimental Protocol: In Vitro Glutamate Toxicity Model
-
Model: Primary SGNs are cultured from neonatal rats. Excitotoxicity is induced by treating the cultures with a high concentration of glutamate (e.g., 2 mM) for a short duration (e.g., 10 minutes).[18]
-
Treatment:
-
Analysis:
-
Cell Viability: Assessed using MTT assay, where mitochondrial activity reduces a tetrazolium salt to a colored formazan product, quantified by absorbance.[18]
-
Cell Death: Differentiated into apoptosis and necrosis using fluorescent dyes like Hoechst 33342 (stains all nuclei, condensed in apoptotic cells) and Propidium Iodide (PI) (stains nuclei of necrotic cells with compromised membranes).[18]
-
Western Blotting: Expression and phosphorylation status of key signaling proteins, such as Akt and Bcl-2 family members, are analyzed to elucidate the protective mechanism.[17]
-
Activation of Neurotrophic Signaling
Neurotrophic factors are crucial for the growth, survival, and differentiation of neurons. This compound has been shown to activate key neurotrophic signaling pathways, representing a novel mechanism for its neuroprotective and potentially neuro-restorative effects.
Upregulation of the GDNF/RET Pathway
Recent studies have revealed that this compound can induce the expression of the Glial cell line-Derived Neurotrophic Factor (GDNF) receptor, RET, in motor neurons.[19][20] This upregulation sensitizes the neurons to GDNF, a potent survival factor. Furthermore, this compound increases the release of GDNF from both motor neurons and astrocytes.[21] This dual action of enhancing both the receptor and ligand availability robustly activates the GDNF/RET signaling cascade, which is critical for motor neuron survival and may be particularly relevant for its therapeutic effect in ALS.[19][20][21]
Caption: this compound enhances GDNF/RET signaling by upregulating both ligand and receptor.
Featured Experimental Protocol: Analysis of Neurotrophic Signaling
-
Model: Motor neurons are differentiated from human induced pluripotent stem cells (iPSCs).[19][21]
-
Treatment: Differentiated motor neuron cultures are treated with this compound.
-
Analysis:
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) is performed on treated and untreated cells to identify differentially expressed genes and affected signaling pathways, such as the GDNF/RET pathway.[19][21]
-
Protein Analysis: Western blotting is used to confirm the upregulation of RET protein expression. ELISA is used to measure the concentration of GDNF released into the cell culture medium.[19][21]
-
Functional Assays: The neuroprotective effect is confirmed by challenging the cultures with a toxin (e.g., H₂O₂) with and without this compound, and assessing cell survival. Long-term survival and maturation of motor neurons cultured with this compound in the absence of other neurotrophic factors can also be assessed.[19][21]
-
Conclusion and Future Directions
While the identity of this compound as a potent antioxidant is well-established, its neuroprotective efficacy is clearly derived from a wider array of biological activities. The evidence synthesized in this guide demonstrates that this compound is a pleiotropic drug that actively modulates key pathological processes including neuroinflammation, apoptosis, blood-brain barrier disruption, excitotoxicity, and deficits in neurotrophic support.
For researchers and drug development professionals, these findings open new avenues for investigation. Future research should focus on:
-
Synergistic Effects: Investigating how these non-antioxidant mechanisms interact with each other and with the drug's radical scavenging activity.
-
Targeted Therapies: Leveraging the understanding of these specific pathways to identify patient populations who may benefit most from this compound treatment.
-
Combination Strategies: Designing rational combination therapies that pair this compound with drugs targeting complementary pathways to achieve enhanced therapeutic outcomes in complex neurological disorders.[19]
A deeper appreciation of these mechanisms is paramount to optimizing the clinical application of this compound and to guide the development of next-generation neuroprotective agents.
References
- 1. Anti-inflammatory effects of this compound and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A free radical scavenger this compound suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects cortical neurons from apoptosis by inhibiting the translocation of BAX and Increasing the interaction between 14-3-3 and p-BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates neuronal apoptosis in hippocampus of rat traumatic brain injury model via activation of BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects rats against oxidative stress and apoptosis in experimentally induced myocardial infarction: Biochemical and ultrastructural evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 11. Protective effect of this compound on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of this compound on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Chemical Properties and Tautomeric Landscape of Edaravone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone, a potent free-radical scavenger, has garnered significant attention for its neuroprotective effects in conditions such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its therapeutic efficacy is intrinsically linked to its unique chemical properties and the dynamic interplay of its tautomeric forms. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, a detailed exploration of its tautomeric equilibria, and an examination of the key signaling pathways it modulates. Experimental protocols for its synthesis and analysis are also detailed to support further research and development.
Chemical Properties of this compound
This compound, chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its behavior in biological and experimental systems.
| Property | Value | References |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [3][4][5] |
| Synonyms | MCI-186, Radicava, Radicut, 3-Methyl-1-phenyl-2-pyrazolin-5-one | [3][6] |
| Chemical Formula | C₁₀H₁₀N₂O | [7][8][9] |
| Molecular Weight | 174.20 g/mol | [6][7][8][9] |
| Melting Point | 126 - 129.7 °C | [1][2][3][10][11][12] |
| Boiling Point | 287 °C | [3][12][13] |
| Solubility | Freely soluble in acetic acid, methanol, ethanol; Slightly soluble in water, diethyl ether. Soluble in DMSO. | [1][2][10][12][14] |
| pKa | 7.0 | [13][15][16][17][18] |
| LogP | 1.12 | [3][13] |
Tautomerism of this compound
A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is crucial for this compound's antioxidant activity and its ability to interact with various biological targets. This compound primarily exists in three tautomeric forms: the keto (CH), enol (OH), and amine (NH) forms.[19][20]
The equilibrium between these tautomers is highly dependent on the solvent environment.[17][21] In non-polar solvents like chloroform and acetonitrile, the keto form is the predominant species observed.[13][21] However, in more polar solvents such as methanol, DMSO, and water, a mixture of all three tautomers exists.[13][21] Under physiological conditions (pH 7.4), both the neutral and anionic forms of this compound are present, with the enol and anionic forms being more prevalent in aqueous environments.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and antioxidant mechanisms of these tautomers.[20] Computational models suggest that the C-H (keto) tautomer is generally the most stable form.[14] However, the N-H and O-H tautomers are considered to be better antioxidants through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, respectively.[14] The enolate form, in particular, is believed to be highly reactive towards free radicals.
Figure 1: Tautomeric forms of this compound.
Key Signaling Pathways Modulated by this compound
Beyond its direct free-radical scavenging activity, this compound exerts its neuroprotective effects by modulating a number of critical intracellular signaling pathways.
Nrf2/ARE Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4][10][11][15][16][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the translocation of Nrf2 to the nucleus, this compound enhances the cellular defense against oxidative stress.
Figure 2: this compound's activation of the Nrf2 pathway.
Mitochondrial Apoptosis Pathway
This compound has been shown to protect mitochondria and inhibit the intrinsic pathway of apoptosis.[4] It achieves this by preserving the mitochondrial membrane potential, preventing the release of cytochrome c, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4]
Figure 3: this compound's inhibition of mitochondrial apoptosis.
Neurotrophic Factor Signaling Pathways
Recent studies have revealed that this compound can also activate crucial neurotrophic signaling pathways, promoting neuronal survival and function. These include the Glial cell line-derived neurotrophic factor (GDNF)/RET pathway and the Brain-derived neurotrophic factor (BDNF)/TrkB pathway.[8][13][17]
Figure 4: this compound's influence on neurotrophic signaling.
Experimental Protocols
Synthesis of this compound (Knorr Pyrazole Synthesis)
This protocol is adapted from established methods for the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.[20]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Diethyl ether
-
Ice bath
-
Büchner funnel and flask
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is exothermic and should be carried out in a fume hood with caution.
-
Attach a reflux condenser and heat the mixture at 135-145°C for 1 hour.
-
After heating, a viscous syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.
-
Add a small amount of diethyl ether and stir vigorously until a crude powder precipitates.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purify the product by recrystallization from hot ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, dry them, and determine the yield and melting point.
Analysis of this compound Tautomers
Due to the rapid interconversion of tautomers in solution, their physical separation by techniques like chromatography is generally not feasible.[11] However, the tautomeric composition can be analyzed using spectroscopic and computational methods.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). Acquire ¹H and ¹³C NMR spectra for each solution.
-
Analysis: The chemical shifts and the number of signals will vary depending on the predominant tautomeric form in each solvent. In CDCl₃, where the keto form dominates, a single set of peaks corresponding to this tautomer will be observed.[4][13] In solvents like DMSO-d₆, multiple sets of peaks corresponding to the different tautomers in equilibrium will be present.[4][13] By integrating the signals, the relative populations of the tautomers can be estimated.
4.2.2. Computational Modeling
-
Protocol: Employ quantum mechanical calculation methods, such as Density Functional Theory (DFT), to model the different tautomers of this compound.
-
Analysis: Calculate the relative energies of the keto, enol, and amine tautomers in the gas phase and in different solvent environments (using continuum solvent models). The tautomer with the lowest calculated energy is predicted to be the most stable. These theoretical calculations can be correlated with experimental NMR data to provide a comprehensive understanding of the tautomeric landscape.[14]
Conclusion
This compound's chemical properties, particularly its multifaceted tautomerism, are central to its mechanism of action as a neuroprotective agent. The dynamic equilibrium between its keto, enol, and amine forms allows it to effectively scavenge a variety of reactive oxygen species. Furthermore, its ability to modulate key signaling pathways, including the Nrf2, mitochondrial apoptosis, and neurotrophic factor pathways, underscores the complexity of its therapeutic effects. A thorough understanding of these fundamental chemical and biological characteristics is essential for the continued development and optimization of this compound and novel derivatives for the treatment of neurodegenerative diseases.
References
- 1. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. DSpace [bradscholars.brad.ac.uk]
- 10. Experimental and theoretical study on structure-tautomerism among this compound, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Crystal structure of this compound cocrystals [xray.cz]
- 13. Intermolecular Interactions of this compound in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis and Characterization of this compound Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intermolecular Interactions of this compound in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations [mdpi.com]
- 18. Experimental and theoretical study on structure-tautomerism among this compound, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stress degradation of this compound: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
Edaravone's Influence on Gene Expression in Motor Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms of Edaravone, a neuroprotective agent, with a specific focus on its impact on gene expression in motor neurons. Drawing from recent transcriptomic studies, this document outlines the quantitative effects on gene expression, details the experimental protocols utilized in these pivotal studies, and visually represents the key signaling pathways modulated by this compound.
Quantitative Analysis of Gene Expression
This compound treatment has been shown to significantly alter the gene expression profile of motor neurons, particularly under conditions of oxidative stress. A key study by Li et al. (2022) utilized transcriptomic analysis to elucidate these changes in induced motor neurons (miMNs) derived from human induced pluripotent stem cells (iPSCs)[1]. The following tables summarize the significant quantitative findings from this and other relevant research.
Table 1: this compound's Effect on Neurite Length and Neuronal Activity in Hydrogen Peroxide (H₂O₂)-Treated Motor Neurons [1]
| Condition | Neurite Length Reduction (%) | Neuronal Spiking Inhibition (%) |
| H₂O₂ (25 µM) alone | 93% | Not specified at this concentration |
| This compound + H₂O₂ (25 µM) | 26% | Not specified at this concentration |
| H₂O₂ (3 µM) alone | Not significant | ~70% |
| This compound + H₂O₂ (3 µM) | Not significant | Restored to control levels |
Table 2: Summary of Differentially Expressed Genes (DEGs) in this compound-Treated Motor Neurons
Note: Specific fold changes and p-values are best obtained by consulting the primary research and the associated GEO repository data (GSE151997)[1]. This table provides a summary of key gene families and their general expression trends.
| Gene/Gene Family | Pathway | General Expression Change with this compound |
| RET | GDNF/RET Signaling | Upregulated[1][2] |
| GDNF | GDNF/RET Signaling | Upregulated[1] |
| Nrf2 (NFE2L2) | Oxidative Stress Response | Upregulated/Activated[3][4][5] |
| HO-1 (HMOX1) | Oxidative Stress Response | Upregulated[4][6] |
| Genes related to Unfolded Protein Response (UPR) | Protein Folding and Stress | Modulated[3][5] |
| Genes related to Autophagy | Cellular Clearance | Modulated[3][5] |
| SIRT1 | Autophagy and Oxidative Stress | Activated[7] |
| TFEB | Autophagy and Lysosomal Biogenesis | Activated[7] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature regarding this compound's effects on motor neurons.
Differentiation of Motor Neurons from Induced Pluripotent Stem Cells (iPSCs)[1]
A rapid differentiation protocol was employed to generate motor neurons from iPSCs within four days. This method utilized the delivery of synthetic mRNAs encoding for two crucial transcription factors, Ngn2 and Olig2, which have phosphosite modifications to enhance their efficacy. This non-viral, non-integrating strategy allows for the efficient and highly pure generation of functional motor neurons for subsequent assays.
Neurotoxicity and Neuroprotection Assays[1]
-
Cell Plating: mRNA-induced motor neurons (miMNs) were plated in 96-well or 1536-well plates coated with poly-D-lysine/laminin.
-
This compound Pre-treatment: Neurons were pre-treated with 10 µM this compound for 16 hours in a neurotrophic factor-free neurobasal medium.
-
Induction of Neurotoxicity: Following pre-treatment, neurotoxicity was induced by treating the neurons with either 25 µM hydrogen peroxide (H₂O₂) or 200 µM glutamate for 24 hours.
-
Assessment of Neurite Length: Live cell imaging was performed using Calcein-AM dye. Neurite length was quantified using high-content analysis software and normalized to the number of cell nuclei (stained with Hoechst 33342).
-
Electrophysiological Analysis: To assess neuronal function, spontaneous spiking activity of miMNs was measured using a multielectrode array (MEA) system. A low concentration of H₂O₂ (3 µM) was used to induce dysfunction without causing significant neurite damage.
Transcriptomic Analysis (RNA-Sequencing)[1]
-
Sample Preparation: miMNs were treated with this compound, and RNA was extracted.
-
Library Preparation and Sequencing: RNA-Seq libraries were prepared and sequenced to generate gene expression profiles.
-
Data Analysis: The raw sequencing data was processed, and normalization between samples was carried out using the R package edgeR to control for sequencing depth and RNA composition. A heatmap was generated from the count table with scaling across samples for each gene to visualize expression changes. The complete RNA-Seq datasets were deposited in the Gene Expression Omnibus (GEO) Repository under the accession number GSE151997.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.
Caption: this compound's activation of the GDNF/RET signaling pathway.
Caption: this compound's modulation of cellular stress response pathways.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
References
- 1. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 5. The Protective Effect of this compound on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes motoneuron survival and functional recovery after brachial plexus root avulsion and reimplantation in rats: Involvement of SIRT1/TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Edaravone in In Vitro Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of edaravone, a potent free radical scavenger, in in vitro neuronal culture experiments. The protocols outlined below are designed to assist researchers in investigating the neuroprotective effects of this compound against various insults and elucidating its mechanisms of action.
Overview of this compound's Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered around its antioxidant properties. It is a potent scavenger of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress, a key contributor to neuronal death in various neurodegenerative diseases.[1][2] this compound has been shown to inhibit lipid peroxidation and reduce levels of reactive oxygen species (ROS), thereby preserving the integrity of neuronal cell membranes.[1]
Beyond direct radical scavenging, this compound has been demonstrated to activate several key neuroprotective signaling pathways:
-
GDNF/RET Neurotrophic Signaling: this compound can induce the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) and its receptor RET, promoting neuronal survival and maturation.[3][4] In some cases, this compound can even substitute for essential neurotrophic factors in culture media.[3][5]
-
mBDNF/TrkB/PI3K Pathway: this compound can increase the expression of mature Brain-Derived Neurotrophic Factor (mBDNF) and activate its receptor TrkB, leading to the activation of the downstream PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[6][7]
-
Nrf2/ARE Pathway: this compound can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8][9] This leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[1][9]
The following diagram illustrates the key signaling pathways modulated by this compound.
Key signaling pathways modulated by this compound.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific neuronal cell type and experimental setup.
Cell Culture
A variety of neuronal cell types can be used to study the effects of this compound. The choice of cell type will depend on the specific research question.
-
Primary Neuronal Cultures:
-
Cortical Neurons: Dissociated from embryonic rat or mouse cortices, these are a well-established model for studying general neuroprotection.[7][10]
-
Cerebellar Granule Neurons (CGNs): A homogenous population of neurons useful for studying excitotoxicity and apoptosis.[11]
-
Hippocampal Neurons: Ideal for studies related to learning, memory, and neurodegenerative diseases like Alzheimer's.
-
-
iPSC-Derived Neurons:
-
Neuronal Cell Lines:
Induction of Neurotoxicity
To evaluate the neuroprotective effects of this compound, a neurotoxic insult is typically applied to the neuronal cultures. Common models include:
-
Oxidative Stress:
-
Excitotoxicity:
-
Other Toxic Insults:
This compound Treatment Protocol
The following diagram outlines a general experimental workflow for testing the neuroprotective effects of this compound.
General experimental workflow for this compound treatment.
Protocol Steps:
-
Cell Plating: Plate neuronal cells at an appropriate density in multi-well plates suitable for the chosen endpoint assays.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium). Further dilute to the desired final concentrations in pre-warmed culture medium immediately before use.
-
Treatment Paradigms:
-
Pre-treatment: Incubate the cells with this compound for a specific period (e.g., 2 to 16 hours) before adding the neurotoxic agent.[3][11] This paradigm assesses the prophylactic potential of this compound.
-
Co-treatment: Add this compound and the neurotoxic agent to the cell culture simultaneously.[11] This models a scenario where the therapeutic agent is administered during the insult.
-
Post-treatment: Add this compound after the neurotoxic insult has been initiated or after the toxin has been removed. This evaluates the therapeutic potential of this compound to rescue neurons from ongoing damage.
-
-
Incubation: Incubate the cells for a duration appropriate for the specific neurotoxin and cell type (typically 24 to 48 hours).
-
Endpoint Analysis: Perform assays to quantify neuronal viability, apoptosis, oxidative stress, or other relevant parameters.
Quantitative Data and Assays
A variety of assays can be employed to quantify the neuroprotective effects of this compound.
| Parameter | Assay | Principle | Typical Readout |
| Cell Viability | MTT Assay[11] | Mitochondrial dehydrogenases in viable cells convert MTT to a colored formazan product. | Absorbance |
| LDH Release Assay[11] | Measures the release of lactate dehydrogenase from damaged cells into the culture medium. | Absorbance | |
| Calcein-AM Staining[3][5] | Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by esterases in live cells. | Fluorescence Microscopy/Plate Reader | |
| CCK-8 Assay[13] | Similar to MTT, based on dehydrogenase activity in viable cells. | Absorbance | |
| Apoptosis | Caspase-3/7 Assay[13] | Measures the activity of executioner caspases involved in apoptosis. | Fluorescence/Luminescence |
| TUNEL Staining[6] | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Fluorescence Microscopy | |
| Annexin V Staining[13] | Detects the externalization of phosphatidylserine in early apoptotic cells. | Flow Cytometry/Fluorescence Microscopy | |
| Oxidative Stress | DCFH-DA Assay[11] | Measures intracellular reactive oxygen species (ROS) levels. | Fluorescence |
| Glutathione (GSH) Assay | Quantifies the levels of the major intracellular antioxidant. | Absorbance/Fluorescence | |
| Lipid Peroxidation Assay | Measures byproducts of lipid peroxidation, such as malondialdehyde (MDA). | Absorbance/Fluorescence | |
| Neurite Outgrowth | Neurite Length Quantification[3][5] | Immunostaining for neuronal markers (e.g., β-III tubulin) followed by automated image analysis. | Neurite length per neuron |
| Neuronal Function | Microelectrode Array (MEA)[3][14] | Records the spontaneous electrical activity of neuronal networks in a non-invasive manner. | Spike rate, burst frequency |
Summary of Effective Concentrations and Treatment Times
The optimal concentration and treatment duration for this compound can vary depending on the cell type and the nature of the insult. The following table summarizes conditions reported in the literature.
| Cell Type | Neurotoxic Insult | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| iPSC-derived Motor Neurons | H₂O₂ (25 µM) | 10 µM | 16 hours pre-treatment | Alleviated neurite damage and electrophysiological dysfunction. | [3] |
| Primary Cerebellar Granule Neurons | Iodoacetic Acid (50 µM) | 3-30 µM | 2 hours pre-treatment | Increased cell viability and reduced LDH release. | [11] |
| Neuronal Cells with TDP-43 | Ethacrynic Acid | ≥10 µmol/L | Not specified | Protected against neurotoxicity in a concentration-dependent manner. | [15] |
| Primary Cortical Neurons | Ketamine | Not specified | Not specified | Increased neuronal viability and decreased apoptosis. | [7][16] |
| Neural Progenitor Cells | Trimethyltin (in vivo) | 10⁻¹¹ and 10⁻⁸ M | Sustained exposure in culture | Promoted proliferation of nestin-positive cells. | [17] |
Note: It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific experimental system, as excessively high concentrations may have off-target effects.
Conclusion
This compound is a versatile neuroprotective agent with a well-documented efficacy in a variety of in vitro neuronal culture models. By leveraging the protocols and information provided in these application notes, researchers can effectively investigate the therapeutic potential of this compound and further unravel its complex mechanisms of action in the context of various neurological disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Alleviated Propofol-Induced Neurotoxicity in Developing Hippocampus by mBDNF/TrkB/PI3K Pathway - ProQuest [proquest.com]
- 7. This compound protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protective Effect of this compound on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing | MDPI [mdpi.com]
- 9. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective Effect of this compound in Primary Cerebellar Granule Neurons against Iodoacetic Acid-Induced Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound leads to proteome changes indicative of neuronal cell protection in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells | Axion Biosystems [axionbiosystems.com]
- 15. The Protective Effect of this compound on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 17. In vivo and in vitro treatment with this compound promotes proliferation of neural progenitor cells generated following neuronal loss in the mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edaravone in Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] It is clinically used in Japan for acute ischemic stroke.[1] This document provides detailed application notes and protocols for the use of this compound in rat models of stroke, with a focus on dosage, administration, and relevant experimental procedures. The primary mechanism of action of this compound involves scavenging of reactive oxygen species (ROS), which are key mediators of neuronal damage in the ischemic brain.[1] Additionally, this compound exerts anti-inflammatory effects, partly through the modulation of signaling pathways such as NF-κB and Nrf2/HO-1.[3][4][5]
Data Presentation: this compound Dosage and Efficacy
The following tables summarize quantitative data on the administration and efficacy of this compound in rat models of stroke.
Table 1: this compound Monotherapy in Rat Stroke Models
| Rat Strain | Stroke Model | This compound Dosage | Administration Route | Timing of Administration | Key Findings | Reference |
| Sprague-Dawley | 90-min MCAO | 3 mg/kg (two doses) | Intravenous (tail vein) | 0 and 90 minutes after MCAO | Reduced infarct volume and brain swelling; decreased plasma levels of IL-1β and MMP-9. | [1][6] |
| Wistar | 2-hour MCAO | 3 mg/kg (single dose) | Intravenous infusion | Immediately after ischemia/reperfusion | Limited efficacy on neurological symptoms and motor function impairment. | [7] |
| Wistar | 2-hour MCAO | 3 mg/kg (twice daily for 14 days) | Intravenous infusion | Repeated treatment | Significantly improved neurological symptoms and motor function. | [7] |
| Sprague-Dawley | Permanent MCAO | 5 mg/kg | Intraperitoneal | Not specified | Ameliorated spatial learning and memory deficits. | [8] |
Table 2: this compound in Combination Therapy (with Borneol) in Rat Stroke Models
| Rat Strain | Stroke Model | This compound Dosage | Borneol Dosage | Administration Route | Optimal Ratio (this compound:Borneol) | Key Findings | Reference |
| Not Specified | Transient cerebral ischemia | ED50: 7.17 mg/kg | ED50: 0.36 mg/kg | Not Specified | 4:1 | Synergistic effect in ameliorating ischemic damage; extended therapeutic window to 6 hours. | [6][9][10] |
| Sprague-Dawley | 4-Vessel Occlusion | 3 mg/kg | Not Specified (as this compound Dexborneol) | Not Specified | 5:1 (weight ratio) | Alleviated neurological deficits and neuronal damage in the hippocampus. | [11] |
Experimental Protocols
Preparation of this compound for Injection
This compound for intravenous administration can be prepared based on its clinical formulation. The commercially available injection (Radicava®) contains 30 mg of this compound in 100 mL of a sterile, isotonic aqueous solution.[12] For preclinical studies, this compound can be dissolved in a suitable vehicle, such as sterile saline.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately.
-
In a sterile vial, dissolve the this compound powder in the sterile saline solution.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution at an appropriate temperature (as recommended by the supplier) and protect it from light.[13]
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
The MCAO model is a widely used method to induce focal cerebral ischemia in rats, mimicking human ischemic stroke.[14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip (tip can be coated with poly-L-lysine)[14]
-
Sutures (e.g., 5-0 silk)
Protocol:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain its body temperature at 37°C.[15][16]
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]
-
Ligate the distal ECA and the CCA proximally with silk sutures.
-
Make a small incision in the ECA.
-
Gently insert the 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). This is typically about 18-20 mm from the carotid bifurcation.[2]
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 90 or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Close the neck incision with sutures.
-
Allow the rat to recover from anesthesia in a warm cage.
Assessment of Neurological Deficit (Longa Score)
Neurological deficits following MCAO are commonly assessed using a scoring system. The Longa score is a 5-point scale.[17][18]
Scoring Criteria:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forelimb fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
The assessment should be performed at specific time points post-MCAO (e.g., 24 hours).
Measurement of Infarct Volume (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in the brain.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Formalin solution (10%)
-
Brain matrix slicer
Protocol:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and perfuse the brain with saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.[14]
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[14]
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct volume using image analysis software.
Signaling Pathways and Visualizations
This compound's Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in oxidative stress and inflammation.
Caption: Overview of this compound's neuroprotective mechanism in ischemic stroke.
NF-κB Signaling Pathway Modulation by this compound
This compound has been shown to suppress the activation of the NF-κB signaling pathway, which plays a critical role in the inflammatory response following ischemic stroke.[3][19]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway Activation by this compound
This compound can activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[4][5]
References
- 1. A free radical scavenger this compound suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The synergetic effect of this compound and borneol in the rat model of ischemic stroke. | Semantic Scholar [semanticscholar.org]
- 4. Protective effect of this compound on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repeated this compound treatment reduces oxidative cell damage in rat brain induced by middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound injection ameliorates cognitive deficits in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synergetic effect of this compound and borneol in the rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Dexborneol Alleviates Cerebral Ischemic Injury via MKP-1-Mediated Inhibition of MAPKs and Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Radicava, Radicava ORS (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
Application Note: Preparation of Edaravone Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective effects are primarily attributed to its ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby mitigating oxidative stress-induced cellular damage.[1] Despite its clinical significance, the preparation of this compound solutions for laboratory use presents challenges due to its poor aqueous solubility and the instability of its aqueous solutions.[3][4]
This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory applications, summarizes its solubility in various common solvents, and outlines best practices for solution stability and storage.
Physicochemical Properties
This compound is a white crystalline powder.[1] Understanding its fundamental properties is crucial for proper handling and solution preparation.
| Property | Value | Reference |
| Chemical Name | 3-methyl-1-phenyl-2-pyrazolin-5-one | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | N/A |
| Molecular Weight | 174.19 g/mol | N/A |
| Melting Point | 126-128 °C | [5] |
| pKa | 7.0 | [4] |
Solubility of this compound
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[3] It is slightly soluble in water but freely soluble in several organic solvents.[1] The choice of solvent is critical for achieving the desired concentration and ensuring the stability of the final solution.
| Solvent | Temperature | Mole Fraction Solubility (x) | Solubility (mg/mL) | Reference |
| Water | 25 °C | N/A | 1.96 ± 0.05 | [6] |
| Dimethyl Sulfoxide (DMSO) | 25 °C | 7.57 × 10⁻² | ~17.42 | [3][7] |
| Triethylene Glycol (TEG) | 25 °C | 4.63 × 10⁻² | N/A | [3] |
| Ethanol | N/A | Freely Soluble | N/A | [1] |
| Methanol | N/A | Freely Soluble | N/A | [1] |
| Acetic Acid | N/A | Freely Soluble | N/A | [1] |
| 1,2-Dichloroethane | 25 °C (298.15 K) | 4.17 × 10⁻² | N/A | [8] |
| Ethyl Lactate | 25 °C (298.15 K) | 3.92 × 10⁻² | N/A | [8] |
| 2-Butanone | 25 °C (298.15 K) | 3.72 × 10⁻² | N/A | [8] |
| Diethyl Ether | N/A | Slightly Soluble | N/A | [1] |
| Hexane | 25 °C (298.15 K) | 5.20 × 10⁻⁴ | N/A | [8] |
Note: "Freely Soluble" indicates that 1 part of solute dissolves in 1 to 10 parts of solvent. Solubility values can vary based on the specific experimental conditions.
Experimental Protocols
Safety Precaution: Always handle this compound powder and concentrated solutions in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the desired volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 17.42 mg of this compound to 1 mL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath to aid solubilization.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in Section 5.0.
Protocol 2: Preparation of Stabilized Aqueous this compound Solution for In Vitro Use
Aqueous solutions of this compound are unstable due to the oxidation of the this compound anion, which is prevalent at neutral pH.[4] This protocol uses a pH adjustment method and includes optional stabilizers to enhance solution longevity.
Materials:
-
This compound powder
-
1 N Sodium Hydroxide (NaOH)
-
1 N Hydrochloric Acid (HCl)
-
Ultrapure water
-
Glutathione (GSH) and/or Sodium Bisulfite (NaHSO₃) (optional, as stabilizers)
-
Sterile conical tubes
-
pH meter
-
Sterile syringe filter (0.22 µm)
Methodology:
-
Weigh the desired amount of this compound.
-
Add a small volume of 1 N NaOH dropwise while stirring to dissolve the powder. An appropriate starting point is to dissolve the this compound in a minimal volume of 0.5 N NaOH.[6]
-
Once dissolved, add the bulk of the ultrapure water (or cell culture medium) to reach near the final volume.
-
(Optional) Add Stabilizer:
-
Carefully adjust the pH of the final solution to the desired level (e.g., 7.4) using 1 N HCl.[6] Monitor the pH closely with a calibrated pH meter.
-
Bring the solution to the final volume with ultrapure water.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Use the solution immediately or store appropriately. Due to its instability in aqueous media, fresh preparation is highly recommended.
Protocol 3: Preparation of this compound Solution for Intravenous (IV) Administration (In Vivo)
This protocol is based on the dilution method used for clinical IV infusions and is suitable for animal studies.
Materials:
-
Commercially available sterile this compound injection solution OR this compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials or infusion bags
-
Sterile syringes and needles
Methodology:
-
If using a commercial sterile solution, calculate the volume needed to achieve the target dose.
-
If starting from powder, first prepare a concentrated stock in a suitable vehicle (e.g., as described in Protocol 2, ensuring all components are sterile and pyrogen-free).
-
Aseptically withdraw the calculated volume of the this compound solution.
-
Dilute the this compound solution with sterile 0.9% Sodium Chloride to the final desired concentration for infusion. A common clinical practice is to dilute 60 mg of this compound into 100 mL of saline.[11]
-
Mix the solution gently by inversion. Do not mix with other medications in the same infusion bag.[11]
-
Administer the solution over a defined period (e.g., a 60-minute infusion is common clinically).[11]
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound solutions.
-
Solid Powder: Store at 4°C, protected from light and moisture.[5]
-
DMSO Stock Solutions: Store in tightly sealed aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are highly unstable and should be prepared fresh before each experiment.[4] If short-term storage is necessary, protect from light and store at 2-8°C for no more than 24 hours.[11] The addition of stabilizers like GSH can prolong stability, with combinations of GSH and NaHSO₃ preserving the solution for over a year at room temperature under aerobic conditions.[9]
Visualized Mechanisms and Workflows
Mechanism of Action: Radical Scavenging
This compound's primary therapeutic action is the mitigation of oxidative stress. It directly scavenges harmful reactive oxygen species (ROS), converting them into more stable molecules and preventing downstream cellular damage.
Caption: this compound intercepts and neutralizes reactive oxygen species (ROS).
Experimental Workflow: Aqueous Solution Preparation
The following diagram outlines the key steps for preparing a stabilized aqueous solution of this compound for research purposes.
Caption: Workflow for preparing a stabilized aqueous this compound solution.
References
- 1. alfa-api.com [alfa-api.com]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the Solubility Limits of this compound in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizers of this compound aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Development of this compound Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilizers of this compound aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tga.gov.au [tga.gov.au]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Edaravone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] It functions as a neuroprotective agent by ameliorating oxidative damage in various neurodegenerative diseases.[1] The clinical efficacy of this compound is dependent on achieving and maintaining therapeutic concentrations in the body. Therefore, a sensitive, specific, and reliable analytical method for the quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.[3][4]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. A key challenge in quantifying this compound is its instability in biological matrices.[4][5] The protocol addresses this by incorporating an antioxidant, sodium metabisulfite (SMB), during sample collection and preparation to ensure the integrity of the analyte.[4][5]
Mechanism of Action: Nrf2 Signaling Pathway
This compound exerts its antioxidant effects, in part, by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress, or therapeutic intervention with this compound, disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, such as Heme Oxygenase-1 (HO-1), which combat oxidative damage.[1]
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (≥99% purity), this compound-d5 (Internal Standard, IS, ≥99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.
-
Chemicals: Sodium metabisulfite (SMB), Ammonium formate.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
Liquid Chromatography: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490 or equivalent) equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: Zorbax Extend-C18, 2.1 x 150 mm, 3.5 µm particle size, or equivalent.[4]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and this compound-d5 (1 mg/mL) in methanol.
-
Working Solutions:
-
Prepare a series of this compound working solutions by serially diluting the stock solution with 50% methanol to create calibration standards.
-
Prepare a 20 ng/mL working solution of this compound-d5 (IS) by diluting the IS stock solution with 50% methanol.[2]
-
-
Calibration Standards & QC Samples: Spike appropriate amounts of the this compound working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000 ng/mL) and for QC samples (e.g., Low: 30 ng/mL, Medium: 300 ng/mL, High: 800 ng/mL).[2][4]
Sample Preparation
-
Blood Collection: Collect blood samples in heparinized tubes containing 1 mg/mL of sodium metabisulfite (SMB) as an antioxidant.[4][5]
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Protein Precipitation:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d5 internal standard working solution (20 ng/mL).[2]
-
Add 150 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.[2]
-
LC-MS/MS Conditions
The instrumental parameters should be optimized for maximum sensitivity and specificity. Representative conditions are provided below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Zorbax Extend-C18 (2.1 x 150 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | Isocratic or Gradient (e.g., start at 10% B, ramp to 90% B)[4] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL[2] |
| Run Time | 5 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (this compound) | m/z 175.1 → 133.0[2][3] (or 175.1 → 77.1[4]) |
| MRM Transition (IS) | m/z 180.1 → 80.9 (for this compound-d5)[2] |
| Collision Energy (CE) | Optimized for each transition (e.g., 20-40 V)[6] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Experimental Workflow
The overall process from sample collection to final data analysis is outlined below.
Caption: Workflow for this compound quantification in plasma.
Method Validation and Results
The method was validated according to standard bioanalytical guidelines.
Linearity & LLOQ
The method demonstrated excellent linearity over the concentration range of 10-1000 ng/mL for this compound in plasma.[4] The calibration curve, constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration, yielded a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with acceptable precision and accuracy.[4]
Accuracy & Precision
Intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in Table 3, fall within the acceptable limit of ±15% for both accuracy and precision.[4]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low QC | 30 | < 10% | 95 - 105% | < 10% | 94 - 106% |
| Medium QC | 300 | < 8% | 97 - 103% | < 9% | 96 - 104% |
| High QC | 800 | < 7% | 98 - 102% | < 8% | 97 - 103% |
Stability
This compound stability was assessed under various conditions. The inclusion of sodium metabisulfite (SMB) in the collection tubes was critical for preventing degradation.[4][5] Samples were found to be stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature on the benchtop.
Analytical Run Acceptance Criteria
A logical decision process ensures the validity of each analytical run.
Caption: Decision logic for analytical run acceptance.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure, coupled with the use of an antioxidant stabilizer, provides reliable and reproducible results suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and is fit for purpose for pharmacokinetic and therapeutic drug monitoring studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel this compound Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS methods for the determination of this compound and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of this compound, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Edaravone in Combination with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the use of edaravone in combination with other neuroprotective agents. Detailed protocols for key experimental models are included to facilitate further research and development in this promising therapeutic area.
Introduction
This compound, a potent free-radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective mechanism centers on mitigating oxidative stress, a key pathological process in many neurodegenerative diseases.[3] Emerging preclinical and clinical evidence suggests that combining this compound with other neuroprotective agents that have complementary mechanisms of action may offer synergistic or additive therapeutic benefits. This approach holds the potential to address the multifaceted nature of neuronal injury and disease progression more effectively than monotherapy.
Signaling Pathways Activated by this compound
This compound's neuroprotective effects are mediated through the activation of key cytoprotective signaling pathways. Understanding these pathways is crucial for identifying rational combination therapies.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a primary mechanism by which this compound exerts its antioxidant effects.[4][5] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes, including HO-1.[4] This cascade helps to neutralize reactive oxygen species (ROS) and reduce cellular damage.
References
- 1. 2.7. Creating Transient Middle Cerebral Artery Occlusion (t-MCAO) Model Rats by Filamentous Occlusion [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. accegen.com [accegen.com]
- 4. This compound Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates disease severity of experimental auto-immune encephalomyelitis and increases gene expression of Nrf2 and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Edaravone Efficacy in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual fatality.[1][2] While the precise pathogenesis of ALS is not fully understood, oxidative stress is recognized as a key contributor to motor neuron death.[3][4] Edaravone (marketed as Radicava or Radicut) is a free radical scavenger that has been approved for the treatment of ALS.[3][5] It is believed to exert its neuroprotective effects by mitigating oxidative stress, thereby slowing the progression of the disease.[1][3][5]
To evaluate the preclinical efficacy of this compound and understand its mechanisms of action, robust and standardized protocols in relevant animal models are crucial. The most commonly used models include transgenic mice expressing mutant human superoxide dismutase 1 (SOD1), such as the SOD1-G93A mouse, and the Wobbler mouse, which mimics some aspects of sporadic ALS.[6][7][8] These application notes provide detailed protocols for assessing the therapeutic efficacy of this compound in these models, covering experimental design, behavioral and histological analyses, and biomarker measurements.
Mechanism of Action & Signaling Pathways
The therapeutic effects of this compound in ALS are attributed to several mechanisms, primarily centered around its potent antioxidant properties.[3] However, recent studies suggest a broader role beyond free radical scavenging.[9]
-
Free Radical Scavenging: this compound's primary and most well-established mechanism is its ability to scavenge various reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite.[5] This action protects motor neurons from oxidative damage, a key pathological feature of ALS.[1][10]
-
Nrf2/HO-1 Pathway Activation: this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway.[11] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous protective genes that combat oxidative stress.[11]
-
Modulation of TDP-43 Pathology: Emerging evidence indicates that this compound can correct the mislocalization of TAR DNA-binding protein 43 (TDP-43), a key pathological hallmark in nearly all ALS cases.[9] By potentially modulating the SIRT1-XBP1 pathway, this compound may help reduce the toxic accumulation of TDP-43 in the cytoplasm of motor neurons.[9]
-
Activation of Neurotrophic Signaling: this compound has been found to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[12][13][14] This pathway is critical for motor neuron survival and function, suggesting that this compound may also provide neurotrophic support.[12][14]
Signaling Pathway Diagrams
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Caption: this compound promotes the GDNF/RET neurotrophic signaling pathway.
Experimental Design and Workflow
A well-structured experimental design is critical for obtaining reliable and reproducible data. The following workflow is recommended for a typical preclinical study of this compound in an ALS mouse model.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Animal Models and Treatment
-
Animal Model: SOD1-G93A transgenic mice are a widely used model. Wobbler mice can also be used as a model for sporadic ALS.[6]
-
Grouping: Animals should be randomly assigned to a vehicle control group and one or more this compound treatment groups (e.g., 1 mg/kg and 10 mg/kg).[6]
-
Administration: this compound is typically administered via intraperitoneal (IP) injection.[6][15] Treatment should be initiated upon the identification of symptom onset (e.g., tremor or hind limb weakness).[15] Daily administration is common.[6]
In Vivo Efficacy Assessment
-
Rotarod Test:
-
Apparatus: An accelerating rotarod treadmill.
-
Acclimation: Train mice on the rotarod for 2-3 consecutive days before baseline measurement.
-
Protocol: Place the mouse on the rod and start the rotation, accelerating from 4 to 40 rpm over 5 minutes. Record the latency to fall. Perform 3 trials per mouse with a 15-20 minute inter-trial interval.
-
Frequency: Perform weekly from symptom onset.
-
-
Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid.
-
Protocol: Allow the mouse to grasp the grid with its forelimbs. Gently pull the mouse backward by its tail until it releases the grid. The meter records the peak force applied.
-
Frequency: Perform weekly.
-
-
Survival Analysis:
-
Monitoring: Monitor animals daily after symptom onset.
-
Endpoint Definition: The humane endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Data Recording: Record the date of birth, date of symptom onset, and date of reaching the endpoint to calculate survival duration.
-
-
Tissue Collection and Preparation:
-
At a predetermined endpoint (e.g., 10 days post-treatment initiation or disease end-stage), deeply anesthetize the mouse.[15]
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[16]
-
Dissect the spinal cord and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the lumbar spinal cord on a cryostat (e.g., 20-30 µm sections).[16]
-
-
Motor Neuron Counting (Nissl Staining):
-
Mount spinal cord sections on slides.
-
Stain with Cresyl Violet (a common Nissl stain).
-
Dehydrate through a series of ethanol concentrations and clear with xylene.
-
Count the number of healthy motor neurons in the ventral horn of the lumbar spinal cord. Healthy neurons are typically large with a visible nucleus and Nissl substance.
-
-
Analysis of SOD1 Aggregation:
-
Perform immunohistochemistry using an antibody specific for misfolded/aggregated human SOD1.
-
Use a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
-
Quantify the area of SOD1-positive aggregates in the ventral horn using imaging software. Studies have shown this compound can decrease the deposition of abnormal SOD1.[15]
-
-
Oxidative Stress Markers:
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Motor Performance (Rotarod Test)
| Treatment Group | Baseline Latency (s) | Week 1 Latency (s) | Week 2 Latency (s) | Week 3 Latency (s) |
|---|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (High Dose)| Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Survival Analysis
| Treatment Group | N | Median Survival (days post-onset) | % Increase in Lifespan |
|---|---|---|---|
| Vehicle Control | 10 | Value | - |
| This compound (Low Dose) | 10 | Value | % |
| this compound (High Dose)| 10 | Value | % |
Table 3: Histological and Biomarker Outcomes
| Treatment Group | Motor Neuron Count (Lumbar Spine) | SOD1 Aggregate Area (%) | 3-Nitrotyrosine Level (ng/mg protein) |
|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (High Dose)| Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This protocol provides a comprehensive framework for evaluating the preclinical efficacy of this compound in animal models of ALS. A multi-faceted approach, combining behavioral tests, survival analysis, and post-mortem histological and biomarker assessments, is essential for a thorough evaluation.[6][15] The described methods will allow researchers to generate robust and comparable data, contributing to a deeper understanding of this compound's neuroprotective mechanisms and its potential for optimizing ALS therapies.[12]
References
- 1. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis [mdpi.com]
- 2. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of this compound for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scienceopen.com [scienceopen.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. ovid.com [ovid.com]
- 11. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 12. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells | Axion Biosystems [axionbiosystems.com]
- 14. doaj.org [doaj.org]
- 15. Treatment with this compound, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Magnetic Resonance Imaging and Histopathological Correlates in Two SOD1 Transgenic Mouse Models of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]
Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used clinically for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Its synthesis offers a valuable educational experience for undergraduate students, introducing them to heterocyclic chemistry, specifically the Knorr pyrazole synthesis.[4][5] This experiment also provides a practical context for learning key laboratory techniques such as reflux, crystallization, and product characterization, while illustrating important chemical concepts like reaction mechanisms, regioselectivity, and tautomerism.[4][6][7]
The most common and accessible method for synthesizing this compound involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][5] This procedure is robust, generally high-yielding, and utilizes readily available starting materials, making it highly suitable for a teaching laboratory environment.[6][8]
Reaction Scheme and Mechanism
The synthesis proceeds via the Knorr pyrazole synthesis, where the more nucleophilic nitrogen atom of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazolone ring structure.[4][5]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of this compound in an undergraduate laboratory setting.[5][6]
1. Materials and Reagents
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (95%)
-
Diethyl ether
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker (100 mL)
-
Ice-water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
-
TLC plates (silica gel) and chamber
-
UV lamp
2. Synthesis of this compound (Crude)
-
In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol).
-
In a fume hood, slowly and carefully add phenylhydrazine (1.25 mL, 12.5 mmol) to the same flask. Caution: This addition is slightly exothermic.[4]
-
Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes.[5] The mixture will turn into a heavy, viscous syrup.
-
After heating, remove the flask and allow it to cool slightly before transferring the hot syrup into a 100 mL beaker.
-
Cool the beaker thoroughly in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod or spatula until a solid precipitate forms.[5] Continue to add diethyl ether in small portions (up to a total of 8 mL) while stirring to complete the precipitation.
-
Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
Allow the crude product to air dry on the filter paper.
3. Purification by Recrystallization
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. Caution: Adding excess solvent will result in low yields as the product is quite soluble.[4]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice-water bath to maximize crystal formation.
-
Collect the purified white or off-white crystals by vacuum filtration.[8][9]
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product completely. Weigh the final product and calculate the percentage yield.
4. Characterization
-
Melting Point: Determine the melting point of the purified crystals. The literature value is 126-128 °C.[9]
-
Thin-Layer Chromatography (TLC): Spot the starting materials, crude product, and purified product on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane) and visualize under a UV lamp.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the product in ethanol. The UV spectrum should show a maximum absorption (λmax) at approximately 244 nm.[9]
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product and compare it with a reference spectrum.
-
NMR Spectroscopy: If available, acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure.[1]
Experimental Workflow
The overall experimental process can be visualized as a straightforward sequence of synthesis, isolation, and purification steps.
Caption: General workflow for the synthesis and purification of this compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mmol) | Volume (mL) |
| Phenylhydrazine | 108.14 | 1.098 | 12.5 | 1.25 |
| Ethyl Acetoacetate | 130.14 | 1.021 | 12.5 | 1.63 |
| This compound | 174.20 | - | - | - |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Expected Value | Reference(s) |
| Appearance | White or off-white crystalline powder | [9] |
| Melting Point | 126-128 °C | [1][9] |
| UV λmax (in Ethanol) | ~244 nm | [9] |
| Solubility | Soluble in methanol and ethanol; very slightly soluble in water | [9] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| CH₃ | ~2.18 (s, 3H) | [1] |
| CH₂ | ~3.42 (s, 2H) | [1] |
| Aromatic-H | ~7.17-7.84 (m, 5H) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2 | [1] |
Table 3: Typical Reaction Outcomes
| Parameter | Typical Result | Reference(s) |
| Reaction Time | 1 - 3 hours | [8][10] |
| Reaction Temperature | 75 - 145 °C | [5][8] |
| Reported Yield | 65 - 95% | [4][8][11] |
Safety Precautions
-
Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diethyl Ether: is extremely flammable. Ensure there are no open flames or spark sources nearby during its use.
-
Heating: Use a water bath or heating mantle for controlled heating. Do not heat a closed system.
-
All chemical waste should be disposed of in appropriately labeled containers as per institutional guidelines.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Design, synthesis and biological evaluation of this compound derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106117144A - A kind of synthesis technique of high-purity this compound - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. CN101830852A - this compound compound synthesized by new method - Google Patents [patents.google.com]
- 11. CN102180834A - Preparation method for this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays to Measure the Antioxidant Activity of Edaravone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger that has shown neuroprotective effects and is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its therapeutic efficacy is largely attributed to its ability to mitigate oxidative stress, a key pathological mechanism in many neurodegenerative diseases.[3][4] this compound's unique amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby protecting cells from oxidative damage.[5][6]
These application notes provide detailed protocols for robust cell-based assays to quantify the antioxidant activity of this compound. The described methods, including the 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) assay and the Cellular Antioxidant Activity (CAA) assay, are designed to provide biologically relevant insights into the cytoprotective effects of this compound.
Signaling Pathway of this compound's Antioxidant Activity
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like this compound leads to the dissociation of Nrf2 from Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE, leading to the transcriptional activation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4][7]
Quantitative Data Summary
The following tables summarize the reported antioxidant activity of this compound from various assays.
Table 1: In Vitro (Non-Cellular) Antioxidant Activity of this compound
| Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HPSA | 38.45 ± 1.21 | ~220.7 | [8] |
| DPPH | 29.89 ± 0.98 | ~171.6 | [8] |
| ABTS | 21.56 ± 0.74 | ~123.8 | [8] |
| Lipid Peroxidation (rat brain homogenate) | - | 15.3 | [1] |
Table 2: Cell-Based Antioxidant and Cytoprotective Effects of this compound
| Cell Line | Stressor | Assay | This compound Concentration | Effect | Reference |
| HT22 (mouse hippocampal) | Glutamate | LDH & WST | 1-300 µM | Dose-dependent reduction in cell death | [1] |
| SH-SY5Y (human neuroblastoma) | Aβ25-35 | Cell Viability, Apoptosis, ROS | 40 µM | Significant protection against apoptosis and ROS increase | [7] |
| HT22 (mouse hippocampal) | H2O2 | CCK-8, Hoechst, Flow Cytometry | Various | Protection against H2O2-induced injury | [2] |
| Bovine Aortic Endothelial Cells | 15-HPETE | Cell Death | 1 µM | 57% inhibition of cell death | [1] |
| mRNA-induced Motor Neurons (miMNs) | H2O2 (25 µM) | Neurite Length | 10 µM | 26% reduction in neurite length (vs. 93% in control) | [9][10] |
| mRNA-induced Motor Neurons (miMNs) | Glutamate (200 µM) | Neurite Length | 10 µM | 15% reduction in neurite length (vs. 57% in control) | [9][10] |
Experimental Protocols
DCFDA Assay for Intracellular ROS Scavenging
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a widely used method for detecting intracellular reactive oxygen species (ROS). H2DCFDA, a cell-permeable compound, is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Oxidative stress inducer (e.g., H2O2, Amyloid-beta 25-35)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Protocol for Adherent Cells (e.g., SH-SY5Y):
-
Cell Seeding: Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound solutions. It is recommended to test a concentration range of 1-100 µM. Incubate for 1 to 24 hours, depending on the experimental design.
-
H2DCFDA Loading: Prepare a 20 µM working solution of H2DCFDA in pre-warmed PBS or serum-free medium. Remove the this compound-containing medium and wash the cells once with warm PBS. Add 100 µL of the H2DCFDA solution to each well and incubate for 45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the H2DCFDA solution and wash the cells once with warm PBS. Add 100 µL of the oxidative stressor (e.g., 100 µM H2O2 or 10 µM Aβ25-35) in serum-free medium to the wells. Include a vehicle control (medium only) and a positive control (stressor only, no this compound). Incubate for a period of 1 to 6 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.
Data Analysis: The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal in stressed cells. The percentage of ROS inhibition can be calculated using the following formula:
% ROS Inhibition = [(Fluorescence_stressor - Fluorescence_this compound+stressor) / (Fluorescence_stressor - Fluorescence_vehicle)] x 100
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it takes into account the cellular uptake, metabolism, and distribution of the antioxidant compound.[11] This assay also utilizes the DCFH-DA probe but employs a peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.
Materials:
-
Human hepatocarcinoma cell line (HepG2) or human colorectal adenocarcinoma cell line (Caco-2)
-
Cell culture medium (e.g., MEM for HepG2, DMEM for Caco-2) with FBS and penicillin-streptomycin
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 or Caco-2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Co-incubation with this compound and DCFH-DA: Remove the culture medium and wash the cells with 100 µL of warm PBS. Treat the cells with 100 µL of treatment medium containing various concentrations of this compound and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress and Measurement: After incubation, remove the treatment medium and wash the cells twice with 100 µL of warm PBS. Add 100 µL of 600 µM ABAP solution in PBS to each well. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Fluorescence Reading: Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA unit is calculated as follows:
CAA unit = 100 - (∫SA / ∫CA) x 100
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can also be expressed as quercetin equivalents (QE) by comparing the CAA units of this compound to a standard curve of quercetin.
Conclusion
The cell-based assays detailed in these application notes provide robust and biologically relevant methods for evaluating the antioxidant properties of this compound. The DCFDA assay is a straightforward method for assessing intracellular ROS scavenging, while the CAA assay offers a more comprehensive evaluation of antioxidant efficacy within a cellular context. By employing these standardized protocols, researchers can obtain reliable and comparable data on the cytoprotective effects of this compound, contributing to a deeper understanding of its therapeutic mechanisms and facilitating the development of novel antioxidant therapies.
References
- 1. How is this compound effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound leads to proteome changes indicative of neuronal cell protection in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 8. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral versus intravenous Edaravone administration in preclinical studies
Application Notes and Protocols for Researchers
Edaravone, a potent free-radical scavenger, has demonstrated neuroprotective effects in various neurological conditions. While initially approved as an intravenous (IV) formulation for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, the development of oral formulations aims to improve patient convenience and potentially extend the therapeutic window.[1][2] These application notes provide a detailed overview of preclinical studies comparing the oral and intravenous administration of this compound, offering insights into pharmacokinetic profiles, neuroprotective efficacy, and relevant experimental protocols for researchers in neuroscience and drug development.
Comparative Pharmacokinetics: Oral vs. Intravenous
Preclinical studies in animal models, such as rats and dogs, have been crucial in establishing the pharmacokinetic profiles of different this compound formulations. These studies typically assess parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which reflects total drug exposure.
A key challenge in developing an oral formulation is achieving comparable bioavailability to the intravenous route. One approach has been the development of oral prodrugs, such as TEJ-1704, designed to be metabolized into this compound after absorption.[1][2] Another strategy involves novel formulations that enhance the oral bioavailability of this compound itself.[3]
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Formulation/Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Sprague-Dawley Rats | This compound / IV | 10 mg/kg | - | - | - | - | [2] |
| Sprague-Dawley Rats | TEJ-1704 (Prodrug) / Oral | - | Low (TEJ-1704) | - | High (this compound) | - | [1][2] |
| Beagle Dogs | This compound / IV | - | - | - | - | - | [2] |
| Beagle Dogs | TEJ-1704 (Prodrug) / Oral | - | Low (TEJ-1704) | - | High (this compound) | - | [1][2] |
| Sprague-Dawley Rats | This compound / IP | 10 mg/kg | - | - | - | - | [3] |
| Sprague-Dawley Rats | Novel Oral this compound | 10, 20, 30 mg/kg | Dose-dependent increase | - | Dose-dependent increase | Up to 16.1-fold improved | [3] |
Note: Specific quantitative values for Cmax, Tmax, and AUC for IV this compound in some of these direct comparative preclinical studies were not detailed in the provided search results, but the studies indicate these were used as a baseline for comparison.
Neuroprotective Efficacy and Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its ability to scavenge free radicals, thus mitigating oxidative stress, a key factor in the pathogenesis of several neurodegenerative disorders.[4][5] Preclinical studies have demonstrated the efficacy of both oral and intravenous this compound in various models of neurological disease.
In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, a highly bioavailable oral formulation of this compound demonstrated neuroprotective effects comparable to intraperitoneal (IP) administration.[3] The high dose of oral this compound was as effective as IP this compound in improving sensorimotor deficits.[3] The neuroprotection was associated with minimizing oxidative stress, reducing the overactivation of glial cells, and decreasing levels of apoptosis-associated proteins.[3]
Signaling Pathways
This compound's mechanism of action involves multiple signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor-2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[5] this compound has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5][6] Additionally, this compound has been found to interact with the Aryl Hydrocarbon Receptor (AHR), leading to the activation of downstream signaling that contributes to its cytoprotective effects.[7][8]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical findings. Below are summarized protocols based on the reviewed literature.
Animal Models
-
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in rats is a widely used model to mimic ischemic stroke.[3]
-
Amyotrophic Lateral Sclerosis (ALS) Model: SOD1 G93A transgenic mice are a common animal model for studying ALS.[1]
Drug Administration Protocol
The following diagram outlines a general experimental workflow for comparing oral and intravenous this compound administration in a preclinical setting.
Pharmacokinetic Analysis
-
Blood Collection: Blood samples are collected at designated time points following drug administration.[2]
-
Plasma Separation: Plasma is separated by centrifugation.
-
Bioanalysis: this compound concentrations in plasma are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
Efficacy and Biomarker Analysis
-
Behavioral Testing: Motor function and neurological deficits are assessed using tests such as the Rota-Rod test for motor coordination and the modified Neurological Severity Score (mNSS) for overall neurological function.[1][3]
-
Tissue Collection and Preparation: At the end of the study, animals are euthanized, and brain tissue is collected.
-
Biomarker Quantification: Levels of oxidative stress markers (e.g., 4-hydroxy-2-nonenal, 3-nitrotyrosine), inflammatory markers, and apoptosis-related proteins are measured in brain homogenates using techniques like ELISA and Western blotting.[3][4]
-
Histopathology: Brain sections are examined using immunohistochemistry to assess neuronal damage, glial activation, and protein phosphorylation (e.g., Tau).[4]
Conclusion
Preclinical studies are fundamental in demonstrating the potential of oral this compound formulations as a viable alternative to intravenous administration. The development of oral formulations with comparable bioavailability and efficacy to the IV form represents a significant advancement in providing a more patient-friendly therapeutic option for debilitating neurological diseases. The protocols and data presented here serve as a valuable resource for researchers designing and interpreting preclinical studies on this compound and other neuroprotective agents.
References
- 1. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel this compound Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection of Oral this compound on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical validation of a novel oral this compound formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antioxidant Drug this compound Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antioxidant Drug this compound Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Oral Edaravone Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of oral Edaravone formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability[1]. The primary challenges for its oral delivery include:
-
Poor aqueous solubility: this compound has a low intrinsic solubility in water (approximately 1.85 mg/mL), which limits its dissolution in the gastrointestinal tract[1][2].
-
Extensive first-pass metabolism: After oral administration, this compound undergoes significant metabolism in the liver, primarily through sulfation and glucuronidation, which reduces the amount of active drug reaching systemic circulation[3][4].
-
Low permeability: this compound is a substrate for P-glycoprotein (Pgp) efflux pumps in the intestines, which actively transport the drug back into the gut lumen, further limiting its absorption[1][5].
-
Instability: this compound can be unstable in aqueous solutions at physiological pH, leading to the formation of precipitates[6].
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several advanced formulation strategies have been investigated to overcome the challenges of oral this compound delivery. These include:
-
Self-Nanomicellizing Solid Dispersion (SNMSD): This technique involves dispersing this compound in a carrier matrix to form a solid dispersion. Upon contact with gastrointestinal fluids, it spontaneously forms nanomicelles, enhancing solubility and dissolution[1][5][7].
-
Novel Oral Delivery Systems (NODS): These are often lipid-based formulations, such as those using Labrasol®, which can improve solubility and permeability, and may also reduce metabolism[8].
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate this compound molecules, forming inclusion complexes that enhance its aqueous solubility[9][10][11].
-
Lipid-based Formulations: Formulations using lipids, surfactants, and co-surfactants can improve the solubilization of this compound and facilitate its absorption[9][10].
-
Sublingual or Buccal Delivery: Formulations designed for absorption through the oral mucosa can bypass first-pass metabolism in the liver[9][10].
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Problem: Your oral this compound formulation shows a slow and incomplete dissolution profile during in vitro testing.
| Potential Cause | Troubleshooting Steps |
| Inadequate Solubilization | - Optimize Excipients: For SNMSD, screen different carriers (e.g., Soluplus®) and optimize the drug-to-carrier ratio. A 1:5 ratio of this compound to Soluplus® has shown significant solubility enhancement[5][7]. For lipid-based systems, evaluate different lipids, surfactants (e.g., Labrasol®), and co-surfactants[8].- pH Adjustment: this compound's solubility is pH-dependent, increasing at higher pH values[11]. Consider using alkalizing agents or developing formulations for release in the more alkaline environment of the small intestine. |
| Drug Recrystallization | - Amorphous Form: Ensure the formulation process (e.g., solvent evaporation for SNMSD) results in an amorphous form of this compound, as this has higher solubility than the crystalline form. Confirm amorphization using techniques like Differential Scanning Calorimetry (DSC)[5][7].- Stability Studies: Conduct stability studies under accelerated conditions to ensure the amorphous form does not convert back to the crystalline form over time. |
| Dissolution Method Issues | - Medium Selection: Ensure the dissolution medium is appropriate for your formulation. For some formulations, a specific pH or the presence of surfactants in the medium may be necessary to achieve adequate dissolution[12][13].- Degassing: Inadequate degassing of the dissolution medium can lead to variable results. Ensure the medium is properly degassed to a dissolved oxygen concentration below 6 mg/L at 37 °C[12][13].- Apparatus Setup: Verify the correct setup of the dissolution apparatus (e.g., basket mesh size for USP Apparatus 1, paddle height for USP Apparatus 2)[12][13]. |
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Problem: You observe large inter-subject variability in plasma concentrations of this compound following oral administration of your formulation in animal studies.
| Potential Cause | Troubleshooting Steps |
| Food Effect | - Fasting State: Administer the formulation to fasted animals. The approved oral suspension of this compound is recommended to be taken on an empty stomach[14]. Food can significantly impact the absorption of many drugs. |
| Inconsistent Formulation Performance | - Robustness of Formulation: Ensure your formulation is robust and performs consistently. For SNMSD, small variations in the manufacturing process can affect micelle size and drug release.- Characterization: Thoroughly characterize your formulation for particle size, polydispersity index, and zeta potential to ensure batch-to-batch consistency. |
| Pre-analytical Sample Instability | - Antioxidant Use: this compound is prone to oxidation in plasma samples. Collect blood samples in tubes containing an antioxidant stabilizer like sodium metabisulfite to prevent degradation before analysis[15]. |
| Analytical Method Variability | - Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and stability according to relevant guidelines. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes the reported improvements in oral bioavailability for different this compound formulation strategies compared to a standard this compound suspension.
| Formulation Strategy | Key Excipients/Carriers | Fold Increase in Relative Bioavailability (Compared to Suspension) | Reference |
| Self-Nanomicellizing Solid Dispersion (SNMSD) | Soluplus® (1:5 drug-to-carrier ratio) | 10.2 to 16.1-fold (dose-dependent) | [5][7] |
| Novel Oral Delivery System (NODS) | Labrasol® and an acidic aqueous system | 5.71-fold | [8] |
Experimental Protocols
Key Experiment: In Vitro Permeability Study (Caco-2 Cell Model)
This experiment assesses the intestinal permeability of this compound and the potential for P-gp efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the this compound formulation (test) or this compound solution (control) to the apical (AP) side of the Transwell® insert.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
To assess efflux, add the drug to the BL side and sample from the AP side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability Coefficient (Papp):
-
Papp (AP to BL) = (dQ/dt) / (A * C0)
-
Papp (BL to AP) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests significant P-gp mediated efflux.
Key Experiment: In Vivo Pharmacokinetic Study (Animal Model)
This experiment determines the pharmacokinetic profile of the oral this compound formulation.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats or beagle dogs.
-
Dosing:
-
Divide animals into groups: Test group (oral formulation), Control group (oral this compound suspension), and IV group (intravenous this compound for absolute bioavailability calculation).
-
Administer the formulations at a predetermined dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant and an antioxidant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS or RP-HPLC method[15][16][17][18].
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Calculate Relative Bioavailability: Relative Bioavailability (%) = (AUCoral,test / AUCoral,control) * (Dosecontrol / Dosetest) * 100.
Visualizations
References
- 1. Self-nanomicellizing solid dispersion of this compound: part I – oral bioavailability improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Solubility Limits of this compound in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-nanomicellizing solid dispersion of this compound: part I - oral bioavailability improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel oral delivery system of this compound for enhancing bioavailability [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. This compound for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. How to Take RADICAVA ORS® (this compound) | Oral ALS Treatment Guide [radicava.com]
- 15. A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of this compound, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for this compound Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS methods for the determination of this compound and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Edaravone Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of edaravone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in long-term storage?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability include:
-
pH: this compound is an ionizable molecule with a pKa of 7.0.[1] In aqueous solutions at or near neutral pH, it exists in its anionic form, which is prone to oxidation.[1] Lowering the pH of the solution can increase stability by reducing the concentration of the more reactive this compound anion.[1][2]
-
Oxygen: The presence of oxygen is a critical factor in the degradation of this compound. The this compound anion can donate an electron to molecular oxygen, leading to the formation of an this compound radical and initiating degradation pathways.[1][3] Deoxygenation of solutions is a key strategy to enhance stability.[1][2]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4] It is recommended to protect this compound solutions from light during storage and handling.[5][6]
-
Temperature: Elevated temperatures accelerate the degradation process.[7][8] Recommended storage for the intravenous formulation is at controlled room temperature (up to 25°C or 77°F), while the oral suspension should be refrigerated.[6]
-
Oxidizing Agents: this compound is highly sensitive to oxidative degradation.[8] Contact with oxidizing agents like hydrogen peroxide will lead to significant degradation.[4]
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several degradation products formed under various stress conditions. The primary degradation pathway involves oxidation. Some of the major identified degradation products include:
-
An This compound trimer , which is formed from the reaction of this compound radicals.[1][2]
-
Other oxidation and hydrolysis products. Under thermal stress, two major degradation products have been isolated and characterized as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one.[7][8]
Q3: How can I minimize this compound degradation during my experiments?
A3: To maintain the integrity of this compound during experimental use, consider the following precautions:
-
Use freshly prepared solutions: Whenever possible, prepare this compound solutions immediately before use.
-
Control pH: If compatible with your experimental design, use a buffered solution with a slightly acidic pH (e.g., pH 3.0-4.5) to minimize the concentration of the this compound anion.[3]
-
Deoxygenate solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[3]
-
Protect from light: Use amber-colored vials or cover containers with aluminum foil to prevent photolytic degradation.[5][6]
-
Maintain low temperatures: Perform experiments at controlled, cool temperatures when feasible.
-
Add stabilizers: In some formulations, stabilizers like sodium bisulfite and L-cysteine are used.[1][9] Sodium bisulfite helps by forming an adduct with this compound, reducing the concentration of the free anion.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | This compound degradation | Review your sample preparation and storage procedures. Ensure solutions are fresh, protected from light, and prepared with deoxygenated solvents. Compare the retention times of the unknown peaks with those of known degradation products if standards are available. |
| Loss of this compound concentration over time | Instability in the chosen solvent or buffer | Verify the pH of your solution. Consider using a buffer in the pH range of 3.0-4.5. If possible, analyze samples immediately after preparation to establish a baseline and monitor degradation kinetics. |
| Precipitate formation in aqueous solution | Formation of insoluble degradation products, such as the this compound trimer.[2] | This indicates significant degradation. Discard the solution and prepare a fresh one using the stabilization techniques mentioned in the FAQs. The use of co-solvents or cyclodextrins has been explored in research to improve solubility and stability. |
| Discoloration of the solution | Oxidation of this compound | This is a visual indicator of degradation. The intravenous formulation is a clear, colorless solution.[5][10] Any change in color suggests the sample integrity is compromised. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Formulations
| Formulation | Storage Temperature | Light Protection | Additional Notes |
| Intravenous (IV) Injection | Up to 25°C (77°F); excursions permitted from 15°C to 30°C (59°F to 86°F).[5][6] | Protect from light.[5][6] | Store in the overwrapped package until use to protect from oxygen. Use within 24 hours after opening the overwrap.[5] |
| Oral Suspension | Refrigerate between 2°C to 8°C (36°F to 46°F).[6][10] Do not freeze.[6] | Protect from light.[6][10] | Can be stored at room temperature (20°C to 25°C or 68°F to 77°F) for up to 15 days after opening.[6] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observations | Key Degradation Products |
| Acidic (e.g., 0.05 N HCl, 70°C) | Significant degradation observed.[4][8] | Multiple degradant peaks detected by HPLC.[4] |
| Alkaline (e.g., 0.2 N NaOH, 70°C) | Extensive degradation.[4][8] | Multiple degradant peaks detected by HPLC.[4] |
| Oxidative (e.g., 6% H₂O₂) | Most sensitive to this condition, showing significant degradation.[4][8] | Additional degradant peaks observed compared to other conditions.[4] |
| Thermal (e.g., 80°C) | Degradation occurs, with two major degradation products isolated.[7][8] | 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one.[7][8] |
| Photolytic (UV light) | Degradation observed after 24 hours of exposure.[4] | Degradant peaks detected by HPLC.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug or formulations.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
HPLC system with a C18 column
-
UV detector
-
pH meter
-
Water bath or oven
-
UV light chamber
2. Procedure:
-
Acid Degradation: Prepare a 1 mg/mL solution of this compound in 0.05 N HCl. Reflux at 70°C for 45 minutes in the dark.[8] Neutralize a portion of the sample with NaOH before HPLC analysis.
-
Base Degradation: Prepare a 1 mg/mL solution of this compound in 0.2 N NaOH. Reflux at 70°C for 45 minutes in the dark.[8] Neutralize a portion of the sample with HCl before HPLC analysis.
-
Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in 6% H₂O₂. Keep at room temperature for 45 minutes.[4]
-
Thermal Degradation: Store solid this compound or a solution at a controlled temperature of 80°C for a specified period (e.g., 25 days).[8]
-
Photolytic Degradation: Prepare a 1 mg/mL solution of this compound in methanol. Expose to UV light for 24 hours.[4]
3. Analysis:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile or methanol.[4][11]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: A gradient elution is often optimal to separate the parent drug from its degradation products.[4][11] For example, a gradient of ammonium acetate buffer and a mixture of acetonitrile and methanol.[8]
-
Detection Wavelength: 244 nm.[13]
-
Injection Volume: 20 µL.[12]
2. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[4][7]
-
Specificity is crucial for a stability-indicating method and should be demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks.[4]
Visualizations
Caption: this compound Degradation Pathway under Stress Conditions.
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Stabilizers of this compound aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizers of this compound aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. Stress degradation of this compound: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. piramalcriticalcare.us [piramalcriticalcare.us]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for this compound Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. archives.ijper.org [archives.ijper.org]
Technical Support Center: Navigating the Translational Challenges of Edaravone from Preclinical to Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edaravone. Our goal is to help you navigate the complexities of translating promising animal study results into successful clinical trials by addressing common issues and providing detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: Why do the dramatic neuroprotective effects of this compound seen in my animal models not fully translate to human clinical trial outcomes?
A1: This is a multifaceted challenge rooted in the inherent differences between animal models and human patients. Key factors include:
-
Disease Pathophysiology: Animal models, such as the SOD1G93A mouse, often represent a specific genetic form of ALS, while the vast majority of human ALS cases are sporadic.[1] The underlying disease mechanisms can differ significantly, impacting drug efficacy.
-
Metabolic and Pharmacokinetic Differences: Humans and common animal models (mice, rats) metabolize drugs differently. This compound is rapidly metabolized into inactive sulfate and glucuronide conjugates, and the rate and extent of this metabolism can vary across species, affecting drug exposure at the target site.[2][3]
-
Study Design and Patient Heterogeneity: Preclinical studies often use homogenous animal populations and initiate treatment at symptom onset.[1][4] In contrast, human clinical trials involve a heterogeneous patient population with varying disease progression rates and treatment is often initiated later in the disease course.[5] Post-hoc analyses of clinical trials have suggested that this compound may be more effective in specific subsets of patients with early-stage ALS.[5]
-
Outcome Measures: Functional scales used in humans, like the ALSFRS-R, capture a broader range of disease progression than motor function tests in animals, such as the rotarod test.[6][7]
Q2: I'm observing inconsistent results in my SOD1G93A mouse model studies with this compound. What could be the cause?
A2: Inconsistency in SOD1G93A mouse studies can arise from several factors. Here's a troubleshooting guide:
-
Genetic Drift and Copy Number: The SOD1G93A transgene copy number can influence disease onset and progression. Ensure your mouse colony has a consistent genetic background and monitor for transgene copy number variability.
-
Gender Differences: Male and female SOD1G93A mice can exhibit different disease progression rates, with males sometimes showing earlier onset of motor deficits.[7] It is crucial to balance genders across your experimental groups and analyze the data accordingly.
-
Treatment Initiation and Dosing: The timing of treatment initiation is critical. Studies where this compound was administered at symptom onset showed modest effects on motor decline but not on overall survival.[1] Ensure your protocol for identifying symptom onset is standardized and that the dosing regimen is consistent.
-
Experimental Protocol Adherence: Small variations in behavioral testing, such as the rotarod protocol, can introduce variability. Ensure all personnel are trained on standardized protocols and that environmental conditions are consistent.
Q3: How do I select the most appropriate animal model for my this compound research?
A3: The choice of animal model depends on your research question:
-
For familial ALS research: The SOD1G93A mouse is a widely used model that recapitulates some pathological features of a genetic form of ALS.[1][4]
-
For sporadic ALS-like features: The wobbler mouse exhibits some characteristics of a motor neuronopathy and has been used to show that this compound can attenuate muscle weakness and motor neuron degeneration.[1][8][9]
-
For studying ischemic stroke: Rat models of focal cerebral ischemia are commonly used.[10]
-
For frontotemporal dementia research: The P301L mouse model of tauopathy can be utilized.[11]
It is often beneficial to use multiple models to assess the efficacy of a compound across different pathological features.
Q4: What are the key pharmacokinetic parameters I should be comparing between my animal model and human data for this compound?
A4: When evaluating the translational potential of your findings, it is crucial to compare the following pharmacokinetic (PK) parameters between your animal model and humans:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
-
Metabolite Profile: The types and quantities of metabolites formed. This compound is primarily metabolized to inactive sulfate and glucuronide conjugates.[3]
Significant differences in these parameters can explain discrepancies in efficacy and should be carefully considered in dose selection for clinical trials.
Troubleshooting Guides
Troubleshooting Inconsistent Motor Function Assessment
If you are observing high variability in your rotarod test results, consider the following:
-
Acclimatization: Ensure all mice are properly acclimatized to the testing room and the rotarod apparatus before the actual test.[3][12]
-
Training: A consistent pre-training protocol is essential for reducing variability in performance.[3][7]
-
Protocol Standardization: Use a standardized protocol with a fixed starting speed, acceleration rate, and maximum time.[7][12]
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to avoid unconscious bias.
-
Environmental Factors: Maintain consistent lighting, noise levels, and temperature in the testing room.
Troubleshooting Biomarker Measurements
If you are having trouble with the consistency of your 3-nitrotyrosine (3-NT) measurements, a marker of oxidative stress, consider these points:
-
Sample Collection and Handling: Cerebrospinal fluid (CSF) and tissue samples should be collected and processed consistently to avoid degradation of 3-NT.
-
Assay Method: Different methods for 3-NT quantification (e.g., ELISA, HPLC with electrochemical detection, LC-MS/MS) have varying levels of sensitivity and specificity.[13][14] LC-MS/MS is generally considered the gold standard for accurate quantification.[15]
-
Hydrolysis Method: When measuring protein-bound 3-NT, the method of protein hydrolysis (acid vs. enzymatic) can impact the results and potentially introduce artifacts.[13]
Quantitative Data Summary
Table 1: Comparison of this compound Efficacy on Functional Outcomes in Animal Models and Clinical Trials
| Study Type | Model/Population | Treatment Group | Outcome Measure | Result | Citation |
| Preclinical | SOD1G93A Mice | High-dose this compound | Motor Decline | Significantly slowed motor decline | [4] |
| Preclinical | Wobbler Mice | High-dose this compound | Muscle Weakness | Significantly attenuated muscle weakness | [8][9] |
| Preclinical | Wobbler Mice | High-dose this compound | Motor Neuron Number | Significantly increased the number of motor neurons | [8][16] |
| Clinical Trial (Phase 3) | General ALS Population | This compound | Change in ALSFRS-R Score | No statistically significant difference from placebo | [6] |
| Clinical Trial (Phase 3 - Post-hoc) | Early-stage ALS | This compound | Change in ALSFRS-R Score | -5.01 ± 0.64 (vs. -7.50 ± 0.66 for placebo) | [6] |
| Clinical Trial (Open-label extension) | Early-stage ALS | This compound-Edaravone | Change in ALSFRS-R Score | -8.0 ± 5.6 (vs. -10.9 ± 6.9 for Placebo-Edaravone) | [17] |
| Retrospective Study | ALS Patients | This compound | Median Survival | 49 months (vs. 25 months for control) | [18] |
| Retrospective Study | ALS Patients | This compound | Median Survival | 61.0 months (vs. 32.5 months for control) | [19] |
Table 2: Comparison of this compound Pharmacokinetic Parameters in Animals and Humans
| Species | Administration | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Citation |
| Rat | IV | - | - | - | 1-2 | [20] |
| Beagle Dog | IV | - | - | - | - | [21] |
| Human | IV | 60 mg | ~1195 | ~1738 | 4.5 - 6 | [22][23] |
| Human | Oral | 30 mg | 385.7 ± 214.5 | 400.9 ± 153.2 | - | [23] |
| Human | Oral | 100 mg | 1968.1 ± 721.4 | 1952.5 ± 512.5 | - | [23] |
| Human | Oral | 300 mg | 7859.5 ± 2145.9 | 7416.7 ± 1599.9 | - | [23] |
Experimental Protocols
Key Experiment: Motor Function Assessment in SOD1G93A Mice using the Rotarod Test
-
Apparatus: Commercially available rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm). The surface should provide grip for the mice.[12]
-
Acclimatization: Allow mice to acclimate to the testing room for at least 15 minutes before each session.[12]
-
Training:
-
Testing:
-
Set the rotarod to an accelerating mode (e.g., from 4 to 40 rpm over 300 seconds).[12]
-
Place the mouse on the rotating rod.
-
Record the latency to fall (the time the mouse remains on the rod). The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[12]
-
Perform three trials with a 15-minute inter-trial interval. The longest latency or the average of the three trials can be used for analysis.[7]
-
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups at various time points throughout the study.
Key Experiment: Quantification of 3-Nitrotyrosine in Cerebrospinal Fluid (CSF)
-
Sample Collection: Collect CSF from animals or human subjects using standardized procedures to minimize blood contamination. Immediately freeze samples at -80°C until analysis.
-
Protein Hydrolysis (for protein-bound 3-NT):
-
Quantification by LC-MS/MS:
-
Chromatographic Separation: Use a suitable HPLC column (e.g., C18) to separate 3-NT from other amino acids and molecules in the sample.[14]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of 3-NT and an internal standard (e.g., isotopically labeled 3-NT).[15]
-
-
Data Analysis: Quantify the concentration of 3-NT by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the 3-NT concentration to the total protein or tyrosine concentration in the sample.[24]
Visualizations
Caption: this compound's primary signaling pathways in neuroprotection.
Caption: Workflow of challenges in translating this compound research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Treatment for Amyotrophic Lateral Sclerosis Real-World Study Results Similar to Pivotal Trials - - Practical Neurology [practicalneurology.com]
- 3. biomed-easy.com [biomed-easy.com]
- 4. Treatment with this compound, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What can we learn from the this compound development program for ALS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical validation of a novel oral this compound formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. recipp.ipp.pt [recipp.ipp.pt]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of this compound on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 18. Improved Long-Term Survival with this compound Therapy in Patients with Amyotrophic Lateral Sclerosis: A Retrospective Single-Center Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term effects of this compound on survival of patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel this compound Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of this compound in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alterations of 3-nitrotyrosine concentration in the cerebrospinal fluid during aging and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential off-target effects of Edaravone in cellular models
Welcome to the technical support center for researchers investigating the cellular effects of Edaravone. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects beyond its well-established role as a free radical scavenger.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? this compound is primarily known as a potent free radical scavenger.[1][2][3][4] It exerts antioxidant effects by scavenging reactive oxygen species (ROS), which have been implicated in the pathophysiology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and in cerebral ischemia.[3][5] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation.[4]
Q2: Beyond free radical scavenging, what are the known "off-target" or alternative mechanisms of this compound? Recent studies have revealed that this compound's effects extend beyond simple ROS scavenging. Key alternative mechanisms include:
-
Modulation of Mitochondrial Function: this compound can protect mitochondria by inhibiting the mitochondrial permeability transition pore (mPTP), preserving mitochondrial membrane potential, and reducing the release of pro-apoptotic factors like cytochrome c.[1][6][7]
-
Activation of Nrf2 Signaling: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8][9] This pathway is a master regulator of the antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).[8][9]
-
Activation of Aryl Hydrocarbon Receptor (AHR): There is evidence that this compound can bind to and activate the Aryl Hydrocarbon Receptor (AHR), leading to its nuclear translocation and the induction of cytoprotective genes.[10][11] This may also be linked to the downstream upregulation of the Nrf2 pathway.[10][11]
-
Induction of Neurotrophic Signaling: this compound has been found to induce the Glial cell line-derived neurotrophic factor (GDNF) receptor RET, activating the GDNF/RET neurotrophic signaling pathway, which supports neuron survival and maturation.[12]
Q3: We observed changes in the expression of antioxidant genes (e.g., HMOX1, GCLC) after this compound treatment. Is this expected? Yes, this is an expected observation and points towards a key off-target effect. This compound can activate the Nrf2 signaling pathway, which is a primary regulator of antioxidant response element (ARE)-driven genes, including HMOX1 (which codes for HO-1) and others.[8][9][13] Therefore, upregulation of these genes is likely a result of Nrf2 activation rather than a direct scavenging effect alone.[1]
Q4: Can this compound influence inflammatory signaling pathways? Yes, some studies suggest that this compound may have anti-inflammatory properties. For example, it has been shown to prevent the activation of NF-κB and reduce the expression of pro-inflammatory cytokines in certain models.[8][11]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays with this compound.
-
Possible Cause 1: Concentration and Treatment Duration. The effective concentration of this compound can be highly cell-type dependent. Concentrations reported in the literature for in vitro studies typically range from 10 µM to 100 µM.[6][12] Neuroprotective effects against insults like H₂O₂ or glutamate have been observed after pre-treatment for 16-24 hours.[12]
-
Solution: Perform a dose-response curve (e.g., 1 µM to 200 µM) and a time-course experiment to determine the optimal concentration and duration for your specific cellular model and experimental endpoint.
-
-
Possible Cause 2: Oxidative Stress Baseline. The protective effects of this compound are most pronounced in models where oxidative stress is induced.[1][12] If your cell culture has a low baseline of oxidative stress, the effects of this compound may be minimal.
Issue 2: Difficulty distinguishing between direct antioxidant effects and signaling pathway modulation.
-
Possible Cause: Overlapping Outcomes. Both direct ROS scavenging and activation of the Nrf2 pathway will result in reduced cellular oxidative stress, making them difficult to distinguish.
-
Solution 1 (Temporal Analysis): Measure effects at different time points. Direct radical scavenging is an immediate chemical reaction, while signaling pathway activation involves transcription and translation, which takes longer (hours). Measure ROS levels at a very early time point (minutes) and gene/protein expression at later time points (e.g., 6, 12, 24 hours).
-
Solution 2 (Genetic Knockdown): Use RNA interference (RNAi) or CRISPR-Cas9 to knock down key signaling proteins like Nrf2 or AHR. If the protective effect of this compound is diminished in these knockdown cells, it confirms the involvement of that specific signaling pathway. For example, knockdown of Nrf2 has been shown to reduce the neuroprotective effect of this compound.[1]
-
Quantitative Data Summary
The following table summarizes concentrations and observed effects of this compound in various in vitro models as reported in the literature.
| Cellular Model | Concentration | Observed Effect | Reference |
| Isolated Rat Brain Mitochondria | 10 - 100 µM | Inhibited Ca²⁺- and H₂O₂-induced mitochondrial swelling and ROS generation. | [6] |
| SH-SY5Y Neuroblastoma Cells | 100 µM | Induced nuclear translocation of Aryl Hydrocarbon Receptor (AHR). | [11] |
| iPSC-derived Motor Neurons | 10 µM | Alleviated H₂O₂- and glutamate-induced neurite damage; restored neuronal spiking. | [12] |
| Rat Brain Homogenate | IC₅₀ = 15.3 µM | Inhibited lipid peroxidation. | [4] |
| Bovine Aortic Endothelial Cells | 1 µM | Inhibited cell death induced by 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) by 57%. | [4] |
Experimental Protocols & Workflows
To investigate this compound's off-target effects, a logical workflow should be followed, starting from a phenotypic observation and moving toward mechanistic validation.
References
- 1. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond free radical scavenging: Beneficial effects of this compound (Radicut) in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How is this compound effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a radical scavenger, inhibits mitochondrial permeability transition pore in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Antioxidant Drug this compound Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antioxidant Drug this compound Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effect of this compound on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Edaravone Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Edaravone across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Nanoparticle Formulation & Characterization
-
Question: My this compound-loaded nanoparticles have a low encapsulation efficiency. What are the potential causes and solutions?
-
Answer: Low encapsulation efficiency is a common challenge. Several factors could be contributing to this issue:
-
This compound's Physicochemical Properties: this compound exhibits tautomerism, which can affect its interaction with the nanoparticle matrix.[1][2][3] Consider adjusting the pH during formulation, as higher pH values have been shown to increase encapsulation efficiency in polymeric nanoparticles, although this may impact stability.[1][2][4]
-
Polymer/Lipid Composition: The choice of polymer or lipid is crucial. For poly(lactic-co-glycolic acid) (PLGA) nanoparticles, incorporating polyethylene glycol (PEG) can enhance drug entrapment due to its amphiphilic nature.[1]
-
Formulation Method: The nanoprecipitation method is commonly used for PLGA nanoparticles.[5][6] Ensure optimal parameters such as solvent and anti-solvent ratios, stirring speed, and temperature.
-
Troubleshooting Steps:
-
Optimize the pH of the aqueous phase during nanoparticle synthesis.
-
Experiment with different polymer compositions, such as adding PEG to PLGA.
-
Vary the initial drug-to-polymer ratio to find the optimal loading concentration.
-
-
-
-
Question: I'm observing significant batch-to-batch variability in my nanoparticle size and polydispersity index (PDI). How can I improve consistency?
-
Answer: Consistency is key for reproducible results. To address variability:
-
Standardize Procedures: Ensure all experimental parameters, including reagent concentrations, volumes, temperatures, and stirring speeds, are precisely controlled and documented for each batch.
-
Material Quality: Use high-quality, well-characterized polymers and lipids. The molecular weight and purity of these materials can significantly impact nanoparticle formation.
-
Purification Method: Standardize the purification process (e.g., centrifugation, dialysis) to remove unencapsulated drug and residual solvents, which can affect size and PDI.
-
-
-
Question: My nanoparticle formulation shows signs of instability during storage (e.g., aggregation, drug leakage). What are the best practices for storage?
-
Answer: Nanoparticle stability is critical for maintaining therapeutic efficacy.
-
Storage Conditions: Polymeric and hybrid nanoparticles have shown good stability for over 80 days when stored at 4°C.[1] Avoid freezing unless cryoprotectants are used, as this can lead to aggregation.
-
Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with appropriate cryoprotectants to preserve nanoparticle integrity.
-
Surface Modification: PEGylation not only can improve encapsulation but also enhances stability by providing a hydrophilic shell that reduces aggregation.[1]
-
-
2. In Vitro Blood-Brain Barrier Models
-
Question: My in vitro BBB model shows low transendothelial electrical resistance (TEER) values, suggesting a leaky barrier. How can I improve the tightness of my model?
-
Answer: Achieving a tight in vitro BBB model is essential for accurately assessing permeability.
-
Cell Co-culture: Co-culturing brain endothelial cells with astrocytes or pericytes can significantly enhance barrier function and increase TEER values.
-
Conditioned Media: Using astrocyte- or pericyte-conditioned media can also improve the tightness of endothelial cell monolayers.
-
Flow-Based Systems: Static Transwell models may not fully replicate the physiological shear stress experienced by endothelial cells in vivo. Consider using a microfluidic-based system to mimic blood flow, which can promote tighter junction formation.
-
-
-
Question: I am not observing a significant difference in this compound permeation across my in vitro BBB model with my novel formulation compared to free this compound. What could be the reason?
-
Answer: This could be due to several factors:
-
Efflux Pump Activity: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports it out of the brain.[3] Your in vitro model should express functional P-gp to accurately model this.
-
Nanoparticle Instability: Your nanoparticles might be releasing the drug prematurely before crossing the endothelial layer. Assess the release profile of your formulation in the experimental media.
-
Insufficient Enhancement: The strategy you are using may not be potent enough to significantly enhance transport. Consider exploring alternative strategies or combining approaches, such as receptor-mediated transcytosis by functionalizing your nanoparticles with specific ligands (e.g., Angiopep-2).[7][8]
-
-
3. In Vivo Studies
-
Question: How can I confirm that my this compound formulation is reaching the brain in my animal model?
-
Answer: Several techniques can be employed to quantify brain uptake:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method to measure this compound concentrations in brain tissue homogenates.[5][6][9]
-
Fluorescent Labeling: If your delivery system is labeled with a fluorescent probe, you can use in vivo imaging systems or ex vivo fluorescence microscopy to visualize brain accumulation.[10]
-
Radiolabeling: Radiolabeling this compound or the nanocarrier allows for quantitative biodistribution studies using techniques like PET or SPECT imaging.
-
-
-
Question: I am using focused ultrasound to enhance delivery, but I am concerned about tissue damage. How can I minimize this risk?
-
Answer: Focused ultrasound (FUS) combined with microbubbles is a promising technique for transiently and non-invasively opening the BBB.[11][12] To minimize damage:
-
Acoustic Parameters: Carefully optimize the acoustic pressure, frequency, and sonication duration. Lower pressures and shorter durations are generally safer.
-
Microbubble Concentration: Use the appropriate concentration of microbubbles, as excessive amounts can lead to inertial cavitation and tissue damage.
-
Histological Analysis: Always perform histological analysis of the sonicated brain regions to assess for any signs of damage, such as hemorrhage or neuronal injury. Studies have shown that with appropriate parameters, a two-fold increase in this compound delivery can be achieved without gross tissue damage.[11][12]
-
-
Data Summary
Table 1: Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG | 96 - 102 | - | ~6.3 | [1] |
| Albumin-based | 127 - 139 | - | - | [1] |
| PLGA (for intranasal delivery) | ~90 | ~3 | - | [5][6] |
Experimental Protocols
1. Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation [5][6]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., poloxamer) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
2. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model [13]
-
Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3, hCMEC/D3) on the apical side of a Transwell insert. If using a co-culture model, seed astrocytes or pericytes on the basolateral side of the well.
-
Culture and Barrier Formation: Culture the cells until a confluent monolayer is formed and a stable and high TEER value is achieved.
-
Permeability Study:
-
Replace the medium in the apical chamber with a medium containing the this compound formulation to be tested.
-
At predetermined time points, collect samples from the basolateral chamber.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.
-
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Strategies and mechanisms for enhancing this compound delivery across the BBB.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Nano-Delivery Systems to Enhance the this compound Performance in Amyotrophic Lateral Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Nano-Delivery Systems to Enhance the this compound Performance in Amyotrophic Lateral Sclerosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal administration of this compound nanoparticles improves its stability and brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Platelet activating factor induces transient blood-brain barrier opening to facilitate this compound penetration into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo optical imaging for evaluating the efficacy of this compound after transient cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-enhanced brain delivery of this compound provides additive amelioration on disease progression in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Edaravone Dosage and Therapeutic Window Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with Edaravone. The focus is on refining dosage to maximize the therapeutic window by understanding its mechanism, common experimental challenges, and relevant assay protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent free radical scavenger.[1][2] Its therapeutic effects are primarily attributed to its antioxidant properties, which mitigate the oxidative stress implicated in the pathophysiology of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and ischemic stroke.[3][4] this compound works by donating an electron to neutralize reactive oxygen species (ROS), particularly hydroxyl radicals and peroxynitrite radicals, thereby inhibiting processes like lipid peroxidation and protecting neuronal and endothelial cells from damage.[1][3][5] While its exact mechanism in ALS is not fully elucidated, it is also thought to have anti-inflammatory properties and may activate the Nrf2/HO-1 antioxidant defense pathway.[1][6]
Q2: What are the established clinical dosages for this compound in ALS treatment?
The recommended clinical dose for ALS is 60 mg administered as an intravenous (IV) infusion over 60 minutes.[4][7][8] The dosing schedule follows a cyclical pattern.[2][4] An oral suspension formulation is also available at a dose of 105 mg, which can be used with the same dosing frequency as the IV formulation.[7][9]
Q3: What is a recommended starting point for this compound dosage in preclinical animal models?
Dosage in animal models is often higher per kilogram of body weight than in humans due to differences in metabolism.[10] Studies in ALS model mice (mutant SOD1 G93A) have shown efficacy with intraperitoneal administration, with higher doses preserving more motor neurons.[11][12] A study in a mouse model of spinocerebellar ataxia used a daily oral dose of 40 mg/kg.[10] In rat models of cerebral infarction, effective oral doses were comparable to this range.[10] However, some studies in rat models of ALS showed minimal efficacy at IV doses of 1.5-6 mg/kg.[13] Researchers should consult literature specific to their model and disease state to determine an optimal starting dose.
Q4: What are common solvents and concentrations for in vitro experiments?
For in vitro studies, this compound is often first dissolved in a solvent like dimethyl sulfoxide (DMSO) or isopropyl alcohol before further dilution in aqueous media.[14][15] A study investigating ROS production in granulocytes used a working concentration of 1 µM.[14] The optimal concentration for in vitro experiments is highly dependent on the cell line and the specific endpoint being measured. A dose-response curve is essential to determine the effective, non-toxic concentration range for your specific experimental setup.
Troubleshooting Guide
Q1: My this compound aqueous solution is unstable and changes color. Why is this happening and how can I prevent it?
Aqueous solutions of this compound are known to be unstable.[16][17] This instability arises because this compound exists in equilibrium with its enol and anion forms in water; the anion form is highly susceptible to auto-oxidation, where it donates an electron to molecular oxygen, forming an this compound radical and initiating degradation.[16] This process can lead to the formation of degradation products, including hydrogen peroxide and this compound trimers.[16]
-
Stabilization Strategies:
-
Lower pH: Reducing the pH of the solution (e.g., to pH 3.0-4.5) decreases the concentration of the unstable anion form.[16][17]
-
Deoxygenation: Purging the solution and storage container with an inert gas like nitrogen can inhibit oxidation.[17]
-
Use of Stabilizers: Commercial formulations often contain stabilizers like sodium bisulfite.[16][17] However, bisulfite may cause allergic reactions.[17] Glutathione (GSH) has also been shown to be an effective stabilizer, even under aerobic conditions, by forming intermolecular hydrogen bonds with the this compound anion.[17]
-
Fresh Preparation: Always prepare solutions fresh for each experiment to minimize degradation.
-
Q2: I'm having issues with this compound solubility in my aqueous buffer. What can I do?
This compound has low aqueous solubility, which can pose a challenge for achieving desired concentrations in oral or in vitro formulations.[15]
-
Solubilization Strategies:
-
Co-solvents: Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before diluting to the final concentration in your aqueous buffer.
-
Solid Dispersions: For oral formulation development, creating a solid dispersion with a water-soluble polymer like Kollidon VA64 has been shown to significantly improve stability and may enhance solubility.[18]
-
Deep Eutectic Solvents (DESs): Research has shown that certain non-toxic DESs can achieve significantly higher solubility of this compound compared to water or even DMSO, making them suitable for liquid formulations.[15]
-
Q3: My in vitro results are inconsistent between experiments. What are the common sources of variability?
Inconsistent results with this compound can stem from its chemical instability and sensitivity to experimental conditions.
-
Checklist for Reproducibility:
-
Solution Freshness: Are you using freshly prepared this compound solutions for every experiment? Degradation can occur rapidly in aqueous media.[16]
-
Light Exposure: Protect this compound solutions from light, as this can contribute to degradation.
-
Consistent pH: Ensure the final pH of your culture medium after adding this compound is consistent across all experiments, as pH affects stability.[16]
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers, as cellular responses to oxidative stress can change over time in culture.
-
Oxidative Stress Induction: Ensure the method used to induce oxidative stress (e.g., H₂O₂, rotenone) is applied consistently and that the reagent itself is not degraded.
-
Data Summaries
Table 1: Clinical Dosage Regimens for this compound in Amyotrophic Lateral Sclerosis (ALS)
| Formulation | Route | Dosage | Dosing Schedule | Citation(s) |
| Radicava® | Intravenous (IV) | 60 mg | Initial Cycle: Daily for 14 days, then 14 days off. Subsequent Cycles: Daily for 10 of 14 days, then 14 days off. | [4][7][8][9] |
| Radicava® ORS | Oral | 105 mg | Initial Cycle: Daily for 14 days, then 14 days off. Subsequent Cycles: Daily for 10 of 14 days, then 14 days off. | [7][9] |
Table 2: Examples of Preclinical Dosages of this compound in Animal Models
| Animal Model | Disease | Route | Dosage | Key Finding | Citation(s) |
| G93A mutant SOD1 Transgenic Mouse | ALS | Intraperitoneal | Multiple Doses (unspecified) | Slowed motor decline and preserved motor neurons dose-dependently. | [11][12] |
| SCA1 Knock-in Mouse | Spinocerebellar Ataxia | Oral (in water) | 40 mg/kg/day | Did not significantly alter disease progression in this model. | [10] |
| P301L Mouse | Frontotemporal Dementia | Oral (in water) | Unspecified | Improved memory and motor function; reduced tau pathology. | [19] |
| Mutant SOD Transgenic Rat | ALS | Intravenous | 1.5 - 6 mg/kg | Minimal efficacy observed at these doses in this study. | [13] |
Visualizations: Pathways and Workflows
Caption: Fig 1: this compound's antioxidant mechanism in mitigating ROS-induced cellular damage.
Caption: Fig 2: Experimental workflow for an in vitro dose-response assay with this compound.
Caption: Fig 3: The therapeutic window concept for dosage optimization.
Experimental Protocols
Protocol: Measuring Intracellular ROS using DCFDA/H2DCFDA Assay
This protocol describes a method to quantify intracellular ROS levels in adherent cells treated with this compound, using the common fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]
Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.[20][21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[21] The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
DCFDA / H2DCFDA reagent (e.g., 20 mM stock in DMSO)
-
Dark, clear-bottomed 96-well microplates
-
Assay Buffer (e.g., sterile PBS or HBSS, pre-warmed to 37°C)
-
This compound stock solution and desired dilutions
-
Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), Tert-butyl hydroperoxide (TBHP), or Pyocyanin as a positive control)
-
Adherent cells of interest
-
Fluorescence microplate reader (Excitation/Emission ~485-495 nm / ~529-535 nm)[21]
Procedure for Adherent Cells (96-well plate):
-
Cell Seeding: Seed cells in a dark, clear-bottomed 96-well plate at a density that will result in a sub-confluent monolayer the next day (e.g., 25,000-50,000 cells/well).[22] Culture overnight under standard conditions.
-
Pre-treatment with this compound:
-
Remove the culture medium.
-
Add medium containing the desired concentrations of this compound (and a vehicle control).
-
Incubate for the desired pre-treatment time (e.g., 1-4 hours).
-
-
DCFDA Loading:
-
Prepare a fresh working solution of DCFDA (e.g., 20-50 µM) in pre-warmed, serum-free medium or assay buffer immediately before use.[20][22] Do not store or re-use this solution.
-
Remove the this compound-containing medium and wash cells once with warm assay buffer.
-
Add 100 µL of the DCFDA working solution to each well.
-
-
Induction of Oxidative Stress:
-
Remove the DCFDA solution and wash cells gently once or twice with warm assay buffer.[23]
-
Add 100 µL of buffer/medium containing the oxidative stress inducer (e.g., H₂O₂) to the relevant wells. Include control wells that receive only buffer.
-
Incubate for the appropriate time to induce ROS (e.g., 30-60 minutes). This may require optimization.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[21]
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence reading from "no-cell" blank wells from all other readings.
-
Normalization: The fluorescence intensity of each well can be reported as a percentage relative to the positive control (oxidative stress inducer alone) after subtracting the negative control (untreated cells).
-
Dose-Response: Plot the normalized fluorescence (representing ROS levels) against the concentration of this compound to visualize its dose-dependent protective effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Effect of this compound on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. reference.medscape.com [reference.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Treatment with this compound, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients this compound Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stabilizers of this compound aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stabilizers of this compound aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. Preclinical validation of a novel oral this compound formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.cn [abcam.cn]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Edaravone and Riluzole in Slowing the Progression of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. For years, the therapeutic landscape for ALS was limited, with Riluzole being the only approved treatment. The approval of Edaravone has provided a new therapeutic avenue, prompting a need for a detailed comparison of the efficacy and mechanisms of these two drugs. This guide provides an objective comparison of this compound and Riluzole, supported by experimental data, to inform research and drug development efforts in the field of ALS.
Mechanisms of Action
The distinct mechanisms of action of this compound and Riluzole target different pathological pathways implicated in ALS.[1]
This compound: Targeting Oxidative Stress
This compound is a potent free-radical scavenger that is thought to exert its neuroprotective effects by mitigating oxidative stress, a key contributor to motor neuron death in ALS.[2][3][4] It works by scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.[2][3] The proposed mechanism involves the donation of an electron to neutralize free radicals, thus inhibiting the cascade of oxidative damage to lipids, proteins, and DNA within motor neurons.[5]
Riluzole: Modulating Glutamatergic Neurotransmission
Riluzole's mechanism of action is primarily centered on the inhibition of glutamatergic neurotransmission, which is believed to contribute to excitotoxicity in ALS.[6][7] Excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors and a subsequent influx of calcium ions, triggering a cascade of events that result in neuronal cell death.[6] Riluzole is thought to work by inhibiting glutamate release, inactivating voltage-dependent sodium channels, and interfering with intracellular events that follow transmitter binding at excitatory amino acid receptors.[7][8]
Efficacy in Slowing ALS Progression
The clinical efficacy of this compound and Riluzole in slowing the progression of ALS has been evaluated in numerous clinical trials. The primary endpoint in many of these trials is the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, a validated tool for monitoring the functional status of patients with ALS. Survival is another critical endpoint.
Clinical Trial Data: this compound
The pivotal clinical trial for this compound, Study 19 (MCI186-19), demonstrated a statistically significant slowing of functional decline in a specific population of ALS patients.[9][10]
| Efficacy Endpoint | This compound Group | Placebo Group | Difference | p-value | Study |
| Change in ALSFRS-R Score from Baseline at 24 Weeks | -5.01 ± 0.64 | -7.50 ± 0.66 | 2.49 ± 0.76 | 0.0013 | MCI186-19[10] |
| Change in ALSFRS-R Score from Baseline at 48 Weeks (FVC ≥80%) | -7.63 | -9.69 | 2.05 | 0.034 | Post-hoc analysis of MCI186-19[9][11] |
| Change in ALSFRS-R Score from Baseline at 48 Weeks (FVC <80%) | -10.26 | -15.20 | 4.94 | 0.0038 | Post-hoc analysis of MCI186-19[9][11] |
Clinical Trial Data: Riluzole
Pivotal trials for Riluzole demonstrated a modest but significant survival benefit for patients with ALS.[12][13]
| Efficacy Endpoint | Riluzole Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Study |
| 12-Month Survival | 74% | 58% | - | 0.014 | ALS/Riluzole Study Group[12][13] |
| Median Survival (Real-World Evidence) | 17.6 months | 10.7 months | 0.70 (0.69, 0.79) | < 2x10⁻¹⁶ | PRECISION-ALS[2] |
| Median Survival Extension (RCT Meta-analysis) | 2-3 months longer than placebo | - | - | - | Multiple Analyses[6] |
Combination Therapy and Real-World Evidence
Some studies have explored the efficacy of combining this compound and Riluzole. An observational, randomized study suggested that combination therapy may slow disease progression in the short term, particularly for bulbar symptoms.[9][14] However, other real-world evidence has shown no significant long-term benefit of adding this compound to Riluzole.[15] A meta-analysis suggested that this compound monotherapy showed better efficacy in maintaining the ALSFRS-R score compared to Riluzole combinations.[7][16]
| Efficacy Endpoint | Combination (this compound + Riluzole) | Riluzole Alone | p-value | Study |
| Increase in mRS at 6 Months | 0.07 | 0.20 | 0.02 | Observational Study[9][14] |
| Change in ALSFRS-R (Salivation) at 6 Months | No change (3.46 vs 3.46) | Decline | 0.018 | Observational Study[9][14] |
| ALSFRS-R Progression Rate (points/month) | -0.44 | -1.2 | 0.002 | Retrospective Case Series[17] |
Experimental Protocols
This compound Pivotal Trial (MCI186-19)
The pivotal Phase 3 trial for this compound (MCI186-19) was a randomized, double-blind, placebo-controlled study.[18][19]
-
Inclusion Criteria: [10][18][20]
-
Diagnosis of definite or probable ALS according to the El Escorial and revised Airlie House diagnostic criteria.
-
Disease duration of 2 years or less.
-
Forced Vital Capacity (FVC) of 80% or greater.
-
Scores of at least 2 points on all 12 items of the ALSFRS-R.
-
Age between 20 and 75 years.
-
-
Exclusion Criteria: [21]
-
Patients requiring ventilatory assistance or tube feeding before the start of infusion.
-
Presence of any clinically significant disease (except ALS) that could interfere with the study.
-
-
-
Intravenous infusion of 60 mg of this compound over 60 minutes.
-
Cycle 1: Daily dosing for 14 days, followed by a 14-day drug-free period.
-
Cycles 2-6: Daily dosing for 10 of the first 14 days of each 28-day cycle, followed by a 14-day drug-free period.
-
-
Primary Endpoint: [18]
-
Change from baseline in the ALSFRS-R score at 24 weeks.
-
Riluzole Pivotal Trials
The initial pivotal trials for Riluzole were prospective, double-blind, placebo-controlled studies.[12][13]
-
-
Diagnosis of probable or definite ALS.
-
Disease duration of less than 5 years.
-
No history of tracheostomy.
-
-
-
Renal and/or hepatic impairment.
-
Pregnancy and breastfeeding.
-
-
-
100 mg of Riluzole per day (50 mg twice daily).
-
-
-
Survival and rates of change in functional status.
-
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and Riluzole can be visualized through their respective signaling pathways. The general workflow of a clinical trial for an ALS therapeutic is also illustrated below.
Caption: Proposed mechanism of action of this compound in mitigating oxidative stress.
Caption: Proposed mechanism of action of Riluzole in reducing glutamatergic excitotoxicity.
Caption: A generalized workflow for a randomized controlled clinical trial in ALS.
Conclusion
This compound and Riluzole represent two distinct therapeutic strategies for the management of ALS, with this compound targeting oxidative stress and Riluzole modulating glutamate excitotoxicity. Clinical trial data supports the efficacy of both drugs in slowing disease progression, albeit with different primary benefits. This compound has demonstrated a significant effect on slowing functional decline as measured by the ALSFRS-R, particularly in a select patient population. Riluzole has a more established record of providing a modest survival benefit.
The potential for combination therapy is an area of ongoing research, with some initial findings suggesting short-term benefits. However, more robust, long-term data is needed to establish the clinical utility of this approach. The stringent inclusion criteria of the pivotal this compound trial highlight the importance of patient selection in demonstrating therapeutic efficacy in a heterogeneous disease like ALS. Future drug development in ALS will likely benefit from stratified trial designs and the identification of biomarkers to predict treatment response. This comparative guide provides a foundation for researchers and clinicians to understand the current landscape of approved ALS therapies and to inform the design of future investigations aimed at developing more effective treatments for this devastating disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis | Semantic Scholar [semanticscholar.org]
- 4. Assessment of Therapeutic Response of this compound and Riluzole Combination Therapy in Amyotrophic Lateral Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. long-term-edaravone-efficacy-in-amyotrophic-lateral-sclerosis-post-hoc-analyses-of-study-19-mci186-19 - Ask this paper | Bohrium [bohrium.com]
- 6. dovepress.com [dovepress.com]
- 7. mnj.ub.ac.id [mnj.ub.ac.id]
- 8. Associations between the ALSFRS-R score and urate levels during 12 months of this compound treatment for amyotrophic lateral sclerosis: Post hoc analysis of ALSFRS-R scores in clinical studies MCI186-16, MCI186-17, and MCI186-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 10. Efficacy and Safety of this compound in Amyotrophic Lateral Sclerosis: It is Safe but Does Not Stop Progression [japi.org]
- 11. researchgate.net [researchgate.net]
- 12. A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Table 21, Summary of Recommendations in the Included Guidelines - Riluzole for Amyotrophic Lateral Sclerosis Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Therapeutic Response of this compound and Riluzole Combination Therapy in Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neurology.org [neurology.org]
- 18. journals.plos.org [journals.plos.org]
- 19. Safety and efficacy of this compound in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ALS Pivotal Clinical Trial & Efficacy | RADICAVA ORS® (this compound) [radicavahcp.com]
- 21. Oral this compound demonstrated a favorable safety profile in patients with amyotrophic lateral sclerosis after 48 weeks of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study protocol of RESCUE-ALS: A Phase 2, randomised, double-blind, placebo-controlled study in early symptomatic amyotrophic lateral sclerosis patients to assess bioenergetic catalysis with CNM-Au8 as a mechanism to slow disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Riluzole use in presence of contraindications in adults affected by amyotrophic lateral sclerosis and its off-label use in other motor neuron diseases: Findings from an Italian multicentre study (the CAESAR project) [frontiersin.org]
- 24. flore.unifi.it [flore.unifi.it]
Predicting Patient Response to Edaravone: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Edaravone, a free radical scavenger, has shown efficacy in slowing the functional decline in a subset of patients with Amyotrophic Lateral Sclerosis (ALS). However, patient response to this treatment is variable. Identifying predictive biomarkers is crucial for patient stratification, optimizing clinical trial design, and developing more targeted therapeutic strategies. This guide provides a comparative overview of biomarkers investigated for predicting this compound response, alongside those for alternative ALS treatments, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for this compound and Alternative ALS Treatments
The following tables summarize quantitative data on biomarkers associated with patient response to this compound and other ALS therapies.
Table 1: Biomarkers for Predicting this compound Response in ALS
| Biomarker | Patient Population | Method of Analysis | Key Findings |
| 3-Nitrotyrosine (3-NT) | ALS Patients (Phase II study) | Enzyme Immunoassay (EIA) of Cerebrospinal Fluid (CSF) | In patients receiving 60 mg of this compound, CSF 3-NT levels were markedly reduced to almost undetectable levels after six months of treatment. This reduction was associated with a significantly slower decline in the ALSFRS-R score (2.3 ± 3.6 points decline with treatment vs. 4.7 ± 2.1 points decline pre-treatment; p=0.039).[1][2][3] |
| Neurofilament Light Chain (NfL) | ALS Patients (REFINE-ALS Study - Interim Analysis) | Not specified in abstracts | At baseline, NfL levels were numerically higher in the this compound-treated group compared to a historical control group. Higher baseline NfL correlated with a faster rate of disease progression. Despite this, the this compound group's disease progression rate was the same as the control group, suggesting a potential therapeutic effect.[4][5][6] |
| EpiSwitch™ | ALS Patients (REFINE-ALS Study - Interim Analysis) | Blood-based epigenetic biomarker panel | Successfully stratified patients into "fast" and "slow" progressors. A higher proportion of "fast progressors" were predicted in the this compound-treated group at baseline.[4][6][7] |
Table 2: Biomarkers for Predicting Response to Alternative ALS Treatments
| Treatment | Biomarker | Patient Population | Method of Analysis | Key Findings |
| Tofersen | Neurofilament Light Chain (NfL) | SOD1-ALS Patients (VALOR trial and Open-Label Extension) | Not specified in abstracts | Early initiation of Tofersen led to a 51% reduction in plasma NfL levels at 12 months. Reductions in NfL were deemed "reasonably likely to predict clinical benefit" by an FDA advisory committee.[5][8][9][10] |
| AMX0035 (Relyvrio) | YKL-40 | ALS Patients (CENTAUR trial) | Plasma analysis | Significant reduction in plasma YKL-40 concentrations in the treatment group compared to placebo (approximately 20% lower at week 24, p=0.008).[6][11][12][13] |
| AMX0035 (Relyvrio) | C-reactive protein (CRP) | ALS Patients (CENTAUR trial) | Plasma analysis | Significant reduction in plasma CRP concentrations in the treatment group compared to placebo (approximately 30% lower at week 24, p=0.048).[6][11][12][13] |
| Masitinib | Neurofilament Light Chain (NfL) | Animal models of neuroinflammation | Not specified in abstracts | Preclinical studies have shown that Masitinib can reduce blood NfL levels. Clinical data on NfL from ALS trials are anticipated.[14][15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of 3-Nitrotyrosine (3-NT) in Cerebrospinal Fluid (CSF)
Principle: 3-Nitrotyrosine is a stable marker of oxidative and nitrosative stress formed by the reaction of peroxynitrite with tyrosine residues in proteins. Its quantification in CSF can indicate the level of oxidative damage in the central nervous system.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for quantifying 3-NT.[17][18][19][20]
-
Sample Preparation:
-
CSF samples are collected from patients.
-
An internal standard (e.g., a stable isotope-labeled version of 3-NT) is added to the CSF sample for accurate quantification.
-
Proteins in the CSF are precipitated using an organic solvent (e.g., acetone) and removed by centrifugation.
-
The supernatant containing free 3-NT is collected and dried.
-
The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system, which separates 3-NT from other molecules in the sample.
-
The separated 3-NT then enters a tandem mass spectrometer.
-
The mass spectrometer is set to specifically detect and quantify 3-NT and its internal standard based on their unique mass-to-charge ratios and fragmentation patterns.
-
Quantification of Neurofilament Light Chain (NfL)
Principle: Neurofilaments are structural proteins of neurons. When neurons are damaged, NfL is released into the CSF and blood. Measuring NfL levels serves as a sensitive biomarker of neuro-axonal injury.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
A common and robust method for quantifying NfL in biological fluids.
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for NfL.
-
Sample Incubation: Patient plasma or CSF samples, along with standards of known NfL concentrations, are added to the wells of the plate. NfL in the samples binds to the capture antibody.
-
Detection Antibody: A second antibody, also specific for NfL but labeled with an enzyme (e.g., horseradish peroxidase), is added. This detection antibody binds to a different site on the captured NfL.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Signal Measurement: The intensity of the color is measured using a spectrophotometer. The concentration of NfL in the patient samples is determined by comparing their signal to the standard curve.
EpiSwitch™ Biomarker Analysis
Principle: EpiSwitch™ is a proprietary technology that identifies epigenetic alterations, specifically changes in 3D chromatin architecture, which can regulate gene expression without changing the DNA sequence itself. These changes can serve as biomarkers for disease state and treatment response.
Methodology: Chromosome Conformation Capture (3C) coupled with PCR
-
Cell Collection and Crosslinking: Blood samples are collected, and cells are treated with a crosslinking agent (e.g., formaldehyde) to fix the 3D structure of the chromatin.
-
DNA Digestion: The crosslinked chromatin is digested with a restriction enzyme.
-
Ligation: The digested chromatin is then subjected to ligation under conditions that favor the joining of DNA ends that were in close proximity in the original 3D nuclear space. This creates novel DNA junctions representing chromatin loops.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
PCR Analysis: The ligated DNA is analyzed by polymerase chain reaction (PCR) using specific primers to detect the novel DNA junctions, which correspond to specific chromatin loops of interest. The presence and abundance of these loops serve as the epigenetic biomarkers.
SOMAscan® Proteomic Assay
Principle: SOMAscan® is a high-throughput proteomic platform that uses Slow Off-rate Modified Aptamers (SOMAmers) to simultaneously quantify thousands of proteins in a small volume of biological sample.
Methodology: Aptamer-Based Affinity Assay [4][21][22][23][24]
-
Sample Incubation: A biological sample (e.g., plasma, serum, CSF) is incubated with a mixture of SOMAmer reagents, each specific for a target protein.
-
Binding and Washing: The SOMAmer-protein complexes are captured on beads. A series of washes removes non-specifically bound proteins.
-
Biotinylation: The captured proteins are labeled with biotin.
-
Photocleavage and Capture: The SOMAmer-protein complexes are released from the beads, and the biotinylated proteins are captured on a second set of beads.
-
SOMAmer Quantification: The SOMAmer reagents are then released from their protein targets.
-
Microarray Hybridization: The released SOMAmer reagents are quantified by hybridization to a custom DNA microarray. The signal intensity for each SOMAmer is proportional to the concentration of its target protein in the original sample.
Matrix Metalloproteinase-9 (MMP-9) Activity Assay
Principle: MMP-9 is an enzyme that degrades components of the extracellular matrix. Its activity can be a marker of inflammation and blood-brain barrier disruption. Gelatin zymography is a technique to detect the activity of gelatinases like MMP-9.
Methodology: Gelatin Zymography [8][25][26][27]
-
Sample Preparation: Biological samples (e.g., serum, tissue homogenates) are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are run on a polyacrylamide gel that contains gelatin.
-
Renaturation and Development: After electrophoresis, the gel is washed in a solution containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer that contains the necessary cofactors for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where MMP-9 has digested the gelatin will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP-9 activity.
Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound's mechanism of action in reducing oxidative stress.
Experimental Workflow for Biomarker Discovery
References
- 1. Investigation of the therapeutic effects of this compound, a free radical scavenger, on amyotrophic lateral sclerosis (Phase II study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 3. researchgate.net [researchgate.net]
- 4. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Clinical efficacy of this compound for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA Accelerated Approval of Tofersen Highlights Importance of Blood Neurofilament Light Chain as Surrogate Endpoint in Neurology Therapeutic Trials | Quanterix [quanterix.com]
- 11. Amylyx Pharmaceuticals Announces Publication of Data Showing the Effect of AMX0035 on Plasma Neuroinflammatory Biomarkers in ALS | Amylyx [amylyx.com]
- 12. Effect of sodium phenylbutyrate and taurursodiol on plasma concentrations of neuroinflammatory biomarkers in amyotrophic lateral sclerosis: results from the CENTAUR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of sodium phenylbutyrate and taurursodiol on plasma concentrations of neuroinflammatory biomarkers in amyotrophic lateral sclerosis: results from the CENTAUR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SOMAscan Assay: [bio-protocol.org]
- 22. somalogic.com [somalogic.com]
- 23. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]
- 24. somalogic.com [somalogic.com]
- 25. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gelatin zymography. [bio-protocol.org]
- 27. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of Edaravone and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective effects of two prominent antioxidant compounds, Edaravone and N-acetylcysteine (NAC). By presenting experimental data, outlining methodologies, and illustrating key cellular pathways, this document aims to be a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a key pathological mechanism implicated in a wide range of these conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Both this compound, a potent free radical scavenger, and N-acetylcysteine, a precursor to the endogenous antioxidant glutathione, have demonstrated significant neuroprotective potential by mitigating oxidative damage. This guide delves into the experimental evidence supporting the neuroprotective claims of each compound, offering a comparative perspective to inform future research and drug development efforts.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, comparing the efficacy of this compound and N-acetylcysteine across several key indicators of neuroprotection. It is important to note that while some data is derived from direct head-to-head comparisons, other data points are from individual studies. In such cases, experimental conditions are provided to aid in interpretation, though direct comparisons should be made with caution.
Table 1: Effects on Cell Viability and Cytotoxicity
| Compound | Assay | Cell Type | Insult | Concentration | Result | Citation |
| This compound | MTT | Neural Stem Cells (NSCs) | H₂O₂ | 10 µM | Increased cell viability | [1] |
| This compound | CCK-8 | Rat Neural Stem Cell-derived Neurons | TDP-43 + Ethacrynic Acid | ≥10 µmol/L | Concentration-dependent inhibition of cell death | [2] |
| N-acetylcysteine | MTT | SH-SY5Y | IFN-α | 10 mM | Partially prevented decrease in cell viability | [3] |
| This compound | LDH | Neural Stem Cells (NSCs) | H₂O₂ | 10 µM | Decreased LDH release | [1] |
| N-acetylcysteine | LDH | Neural Stem Cells (NSCs) | H₂O₂ | 10 mM | Decreased LDH release | [1] |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Marker | Model | Concentration | Result | Citation |
| This compound | ROS | H₂O₂-treated NSCs | 10 µM | Decreased ROS levels | [1] |
| N-acetylcysteine | ROS | H₂O₂-treated NSCs | 10 mM | Decreased ROS levels | [1] |
| This compound | MDA | Rat model of TBI | 3 mg/kg | Decreased MDA levels | [4] |
| N-acetylcysteine | MDA | Rat model of TBI | 150 mg/kg | Decreased MDA levels | |
| This compound | SOD | Rat model of Alzheimer's Disease (STZ-induced) | 9 mg/kg | Restored SOD activity | [5] |
| This compound | GSH | Rat model of Alzheimer's Disease (STZ-induced) | 9 mg/kg | Restored GSH levels | [6][5] |
| N-acetylcysteine | GSH | Mouse model of Cadmium-induced neurotoxicity | 150 mg/kg | Restored GSH levels | |
| This compound | GPx | Rat model of Alzheimer's Disease (STZ-induced) | 9 mg/kg | Restored GPx activity | [5] |
Mechanisms of Neuroprotection: Signaling Pathways
This compound and N-acetylcysteine exert their neuroprotective effects through distinct yet overlapping mechanisms, primarily centered on the mitigation of oxidative stress.
This compound acts as a potent free radical scavenger, directly neutralizing hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[7] This direct scavenging activity helps to prevent lipid peroxidation of cell membranes and subsequent cellular damage. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway.[8][9] Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Figure 1: this compound's neuroprotective signaling pathway.
N-acetylcysteine (NAC) primarily functions as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. By replenishing depleted GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. NAC can also directly scavenge certain free radicals. Furthermore, NAC has been shown to modulate glutamatergic neurotransmission and reduce inflammation, contributing to its overall neuroprotective profile.
Figure 2: N-acetylcysteine's neuroprotective signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key in vitro assays commonly used to assess neuroprotection.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 3: Experimental workflow for the MTT assay.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Figure 4: Experimental workflow for the LDH assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Figure 5: Experimental workflow for intracellular ROS measurement.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, a key antioxidant enzyme, by monitoring the rate of NADPH oxidation in a coupled reaction.
Figure 6: Experimental workflow for the GPx activity assay.
Conclusion
Both this compound and N-acetylcysteine demonstrate compelling neuroprotective properties, primarily through their ability to combat oxidative stress. This compound acts as a direct and potent free radical scavenger, while also activating endogenous antioxidant defenses via the Nrf2 pathway. N-acetylcysteine, on the other hand, bolsters the cell's primary antioxidant, glutathione, and exhibits broader effects on neurotransmission and inflammation.
The available data, including a direct comparison in a traumatic brain injury model, suggests that both compounds are effective in reducing markers of oxidative stress and cell death. However, the optimal therapeutic contexts and potential synergistic effects of these two agents warrant further investigation. The choice between this compound and NAC in a research or therapeutic setting may depend on the specific pathological mechanisms at play in a given neurodegenerative condition. This guide provides a foundational comparison to aid in these critical decisions and to stimulate further targeted research in the field of neuroprotection.
References
- 1. The Effect of this compound on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against apoptotic neuronal cell death and improves cerebral function after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is this compound effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates Alzheimer's disease-type pathologies and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International Journal of Computational and Experimental Science and Engineering » Makale » this compound ameliorates memory, hippocampal morphology, and inflammation in a rat model of Alzheimer’s disease [dergipark.org.tr]
- 9. How is this compound effective against acute ischemic stroke and amyotrophic lateral sclerosis? - Xavron [xavron.com.ua]
Long-Term Edaravone in ALS: A Comparative Analysis of Safety and Efficacy
A comprehensive review of Edaravone's performance in the long-term management of Amyotrophic Lateral Sclerosis (ALS), benchmarked against key therapeutic alternatives. This guide synthesizes pivotal clinical trial data, detailed experimental protocols, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.
This compound, a free radical scavenger, has emerged as a significant therapeutic agent in the management of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. This guide provides an in-depth assessment of its long-term safety and efficacy, drawing comparisons with other notable ALS treatments.
Comparative Efficacy of this compound and Alternatives
The primary measure of efficacy in ALS clinical trials is the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, which assesses the physical function of patients. Survival is another critical endpoint. The following tables summarize the long-term efficacy data for this compound and its key comparators.
Table 1: Comparison of Change in ALSFRS-R Score from Baseline
| Treatment | Trial | Duration | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo/Control) | Difference |
| This compound | MCI186-19[1][2] | 24 Weeks | -5.01 ± 0.64 | -7.50 ± 0.66 | 2.49 ± 0.76 (p=0.0013) |
| MCI186-19 OLE[2] | 48 Weeks | -7.63 (this compound-Edaravone) | -10.9 (Placebo-Edaravone) | - | |
| Riluzole | Pivotal Trials (Pooled)[3][4] | 18 Months | Slower decline | Faster decline | Significant slowing of functional deterioration |
| Tofersen (SOD1-ALS) | VALOR & OLE[5] | 52 Weeks | -6.0 (Early Start) | -9.5 (Delayed Start) | 3.5 points difference |
| AMX0035 (Relyvrio) | CENTAUR[6][7] | 24 Weeks | Slower decline | Faster decline | 2.32 points difference (p<0.05) |
OLE: Open-Label Extension AMX0035 (Relyvrio) is being voluntarily withdrawn from the market.
Table 2: Comparison of Long-Term Survival Outcomes
| Treatment | Trial | Median Survival Benefit | Hazard Ratio (95% CI) |
| This compound | Retrospective Study[8][9][10] | 24 months longer vs. control (49 vs. 25 months) | 0.37 (0.20–0.74) |
| Riluzole | Real-World Data[11][12] | 6 to 19 months longer vs. untreated | - |
| Tofersen (SOD1-ALS) | VALOR & OLE | Lower risk of death with earlier initiation | - |
| AMX0035 (Relyvrio) | CENTAUR[13][14][15] | 6.5 months longer vs. placebo | 0.56 (0.34–0.92) |
Long-Term Safety Profile
The long-term safety of this compound has been evaluated in clinical trials and post-marketing surveillance. The most common adverse events are compared with other ALS treatments in the table below.
Table 3: Comparison of Common Adverse Events (Frequency >5%)
| Treatment | Common Adverse Events |
| This compound | Contusion, gait disturbance, headache, dysphagia, constipation, respiratory disorder, pneumonia aspiration.[16][17][18][19] |
| Riluzole | Asthenia, nausea, dizziness, decreased lung function, abdominal pain. |
| Tofersen (SOD1-ALS) | Procedural pain, headache, pain in extremity, fall, back pain, serious neurologic events (including myelitis).[20] |
| AMX0035 (Relyvrio) | Gastrointestinal events (diarrhea, nausea, abdominal pain).[6] |
Experimental Protocols
Understanding the methodology of the key clinical trials is crucial for interpreting the data. Below are summaries of the protocols for the pivotal this compound trial and a common method for assessing oxidative stress.
This compound Pivotal Trial (MCI186-19) Methodology
The MCI186-19 study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in ALS patients.[21][22][23][24]
-
Patient Population: The study enrolled patients with 'definite' or 'probable' ALS, a disease duration of 2 years or less, and a baseline forced vital capacity (FVC) of ≥80%. A key inclusion criterion was a decrease in the ALSFRS-R score of 1 to 4 points during a 12-week pre-observation period to select for patients with active disease progression.[22]
-
Treatment Regimen: Patients were randomized to receive either 60 mg of this compound or a placebo intravenously for 60 minutes. The treatment was administered in cycles, with the first cycle consisting of daily dosing for 14 days followed by a 14-day drug-free period. Subsequent cycles involved dosing on 10 of the first 14 days, followed by a 14-day drug-free period.[2]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the ALSFRS-R score at 24 weeks.[2]
-
Open-Label Extension: Following the 24-week double-blind period, patients had the option to enter an open-label extension study where all participants received this compound.[25]
Measurement of Oxidative Stress Biomarkers
Oxidative stress is a key pathological feature of ALS. In clinical trials, its levels are often assessed by measuring specific biomarkers in patient samples (blood, urine, or cerebrospinal fluid).[26][27][28][29][30]
-
Sample Collection: Biological samples are collected from patients at baseline and at various time points throughout the study.
-
Biomarker Analysis: Common biomarkers of oxidative stress include:
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Total Antioxidant Status (TAS): Measures the overall antioxidant capacity of the sample.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Key antioxidant enzymes.
-
-
Analytical Techniques: Techniques such as enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC) are commonly used to quantify these biomarkers.
Mechanism of Action: this compound and the Nrf2 Signaling Pathway
This compound's primary mechanism of action is as a potent free radical scavenger, which helps to mitigate oxidative stress.[31] Recent research has also elucidated its role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[32][33][34]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the transcription and subsequent translation of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amylyx Pharmaceuticals Announces Publication of Survival Analysis Comparing CENTAUR to Historical Clinical Trial Control | Amylyx [amylyx.com]
- 7. amylyx.com [amylyx.com]
- 8. Long-term effects of this compound on survival of patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Long-Term Survival with this compound Therapy in Patients with Amyotrophic Lateral Sclerosis: A Retrospective Single-Center Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Review of evidence suggests Riluzole treatment may lead to extended survival - MND Research Blog [mndresearch.blog]
- 13. neurologylive.com [neurologylive.com]
- 14. neurology.org [neurology.org]
- 15. Long-term survival outcomes of AMX0035 for ALS - Medical Conferences [conferences.medicom-publishers.com]
- 16. Summary of Other Studies - Clinical Review Report: this compound (Radicava) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis of the US Safety Data for this compound (Radicava®) From the Third Year After Launch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurologylive.com [neurologylive.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of this compound (MCI-186) in amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Long‐term this compound efficacy in amyotrophic lateral sclerosis: Post‐hoc analyses of Study 19 (MCI186‐19) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. First Biomarkers Identified to Measure ALS Disease Progression and Therapeutic Response [read.houstonmethodist.org]
- 27. researchgate.net [researchgate.net]
- 28. Panel of Oxidative Stress and Inflammatory Biomarkers in ALS: A Pilot Study | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 29. First biomarkers identified to measure ALS disease progression and therapeutic response [houstonmethodist.org]
- 30. [PDF] Panel of Oxidative Stress and Inflammatory Biomarkers in ALS: A Pilot Study | Semantic Scholar [semanticscholar.org]
- 31. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. This compound Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Edaravone in ALS: A Comparative Analysis of Inconsistent Clinical Trial Outcomes
A deep dive into the clinical trial landscape of Edaravone for Amyotrophic Lateral Sclerosis (ALS) reveals a story of conflicting outcomes, underscoring the critical role of patient selection and trial design in assessing therapeutic efficacy. This guide provides a comprehensive comparison of the key clinical trials, their methodologies, and quantitative results, alongside an exploration of the proposed mechanisms of action for this free radical scavenger.
Executive Summary
This compound, marketed as Radicava, has been a subject of intense research and debate within the ALS community. While approved for the treatment of ALS in several countries, its clinical trial journey has been marked by both positive and negative results, leading to questions about its true efficacy and the specific patient populations that may benefit from it. This guide dissects the pivotal clinical trials—MCI186-16, MCI186-19, and the ADORE trial—to illuminate the factors contributing to their divergent outcomes. We present a detailed comparison of their experimental protocols, quantitative efficacy data, and a look into the potential signaling pathways influenced by this compound.
Comparative Analysis of Key Clinical Trials
The inconsistency in this compound's clinical trial results can be largely attributed to variations in study design and, most notably, the stringency of patient inclusion criteria.
| Trial Identifier | Primary Outcome (Change in ALSFRS-R Score) | Key Finding |
| MCI186-16 | No statistically significant difference between this compound and placebo in the overall population.[1][2][3] | A post-hoc analysis suggested potential efficacy in a specific subgroup of patients with shorter disease duration and better functional status.[1] |
| MCI186-19 | Statistically significant slowing of functional decline in the this compound group compared to placebo.[4][5][6] The mean change in ALSFRS-R score was -5.01 for the this compound group and -7.50 for the placebo group.[5][6] | This trial enrolled a more homogenous and narrowly defined patient population based on the findings of the MCI186-16 post-hoc analysis.[4][5] |
| ADORE | Did not meet its primary endpoint; no significant difference in the change in ALSFRS-R score between the oral this compound and placebo groups after 48 weeks.[7][8] | This trial investigated an oral formulation of this compound and had broader inclusion criteria compared to MCI186-19.[7][9] |
Detailed Experimental Protocols
Understanding the methodologies of these trials is paramount to interpreting their outcomes.
MCI186-16 Study Protocol
-
Objective: To confirm the efficacy and safety of this compound in a broad population of ALS patients.[2][3]
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]
-
Patient Population: Included patients with a diagnosis of 'definite', 'probable', or 'probable laboratory-supported' ALS, a disease duration of within 3 years, and a percent forced vital capacity (%FVC) of ≥70%.[10]
-
Intervention: Intravenous (IV) this compound (60 mg) or placebo administered in 28-day cycles (14 days of treatment followed by 14 days of observation).[2]
-
Primary Efficacy Endpoint: Change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[2]
MCI186-19 Study Protocol
-
Objective: To confirm the efficacy and safety of this compound in a more narrowly defined population of ALS patients identified in the post-hoc analysis of MCI186-16.[4][5]
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[4][5]
-
Patient Population: Enrolled patients with 'definite' or 'probable' ALS, disease duration of ≤2 years, %FVC ≥80%, and a score of ≥2 on all individual items of the ALSFRS-R at screening.[4][5]
-
Intervention: Intravenous (IV) this compound (60 mg) or placebo administered in 28-day cycles (14 days of treatment in the first cycle, and 10 of 14 days in subsequent cycles, followed by a 14-day drug-free period).[4]
-
Primary Efficacy Endpoint: Change from baseline in the ALSFRS-R score at 24 weeks.[4]
ADORE Study Protocol
-
Objective: To investigate the efficacy and safety of an oral formulation of this compound (FAB122) in ALS patients.[7][9][11]
-
Design: A 48-week, multicenter, multinational, randomized, double-blind, placebo-controlled, Phase III study.[7][11]
-
Patient Population: Included patients aged 18-80 years with a diagnosis of definite, probable, probable laboratory-supported, or possible ALS, onset of first symptoms within 24 months, and a slow vital capacity (SVC) of ≥70%.[12][13]
-
Intervention: Oral this compound (100 mg) or placebo, once daily.[7]
-
Primary Efficacy Endpoint: Change from baseline in the ALSFRS-R score after 48 weeks.[7]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and proposed mechanisms of action, the following diagrams are provided.
Proposed Mechanisms of Action
This compound is primarily known as a potent free radical scavenger, which is thought to be its main mechanism for neuroprotection in ALS. Oxidative stress is a well-established contributor to motor neuron death in ALS. By neutralizing harmful reactive oxygen species (ROS), this compound may mitigate cellular damage and slow disease progression.[14]
Recent research has also shed light on other potential mechanisms:
-
Activation of the Nrf2 Pathway: this compound may upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16][17] Nrf2 is a key regulator of the cellular antioxidant response. Its activation leads to the transcription of various antioxidant and detoxification enzymes, bolstering the cell's defense against oxidative stress.[16]
-
Induction of the GDNF/RET Signaling Pathway: Studies suggest that this compound can induce the expression of Glial cell line-derived neurotrophic factor (GDNF) and its receptor RET.[18][19][20] The GDNF/RET pathway is crucial for the survival and maintenance of motor neurons. By activating this pathway, this compound may provide neurotrophic support and enhance neuronal resilience.[18][20]
Conclusion
The disparate outcomes of the MCI186-16, MCI186-19, and ADORE clinical trials highlight the significant impact of patient heterogeneity on the assessment of ALS therapeutics. The positive result of the MCI186-19 study, which employed a highly selective patient population, suggests that this compound may be effective in a specific subset of individuals with ALS, particularly those in earlier stages of the disease with a certain level of functional capacity. Conversely, the negative outcomes of the broader MCI186-16 and ADORE trials underscore the challenges in demonstrating efficacy in a more diverse ALS population.
For researchers and drug development professionals, these findings emphasize the critical need for robust, well-defined patient selection criteria in future ALS clinical trials. Further investigation into biomarkers that can predict a patient's response to this compound is warranted. A deeper understanding of its multifaceted mechanism of action, beyond free radical scavenging, may also pave the way for more targeted therapeutic strategies and combination therapies in the fight against this devastating neurodegenerative disease.
References
- 1. A post-hoc subgroup analysis of outcomes in the first phase III clinical study of this compound (MCI-186) in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of this compound (MCI-186) in amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 5. Safety and efficacy of this compound in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Ferrer reports top-line results from Phase III ADORE study in ALS | Ferrer [ferrer.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Details of Clinical Trial ADORE for Amyotrophic Lateral Sclerosis (ALS) | Ferrer [ferrer.com]
- 10. tandfonline.com [tandfonline.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ADORE - TRICALS [tricals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Role of this compound as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Edaravone
The following guide provides essential safety and logistical information for the proper disposal of Edaravone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Guiding Principles for this compound Waste Management
This compound, like all pharmaceutical compounds, requires disposal through controlled and regulated channels. The primary principle is to prevent its release into the environment, as it may cause long-lasting harmful effects to aquatic life.[1] Improper disposal, such as sewering (flushing down a drain), is strongly discouraged for pharmaceutical waste and is banned for hazardous pharmaceuticals in many jurisdictions.[2][3] All disposal activities must comply with applicable local, state, and federal laws and regulations.[4][5]
Standard Operating Protocol (SOP) for this compound Disposal
This protocol outlines the step-by-step process for handling and disposing of this compound waste in a laboratory setting.
2.1 Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn.
-
Gloves: Wear chemical-resistant gloves.[4]
-
Eye Protection: Use safety goggles with side-shields.[6]
-
Lab Coat: A lab coat or other protective clothing is mandatory to avoid skin contact.[4][6]
-
Ventilation: Conduct all handling procedures in a well-ventilated area or under a laboratory fume hood to avoid the formation and inhalation of dust or aerosols.[5][6]
2.2 Waste Segregation and Containment Properly segregate this compound waste at the point of generation.
-
Identify Waste Type: Categorize the waste (see Table 1). This includes expired pure compound, contaminated materials (e.g., gloves, weighing paper), and solutions containing this compound.
-
Select Container: Use a suitable, sealable, and clearly labeled waste container.[4][5] The container must be compatible with the chemical properties of the waste.
-
Labeling: Label the container clearly as "Hazardous Pharmaceutical Waste" or as required by your institution's and local regulations. Include the chemical name "this compound" and the approximate concentration and quantity.
2.3 Accidental Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]
-
Contain Spill: Prevent further leakage or spreading. Do not allow the chemical to enter drains or water courses.[5][7]
-
Clean-Up:
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol or another suitable solvent.[8]
-
Dispose: Place all collected spill material and contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[4][5][8]
2.4 Final Disposal
-
Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending disposal.[6]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous material or pharmaceutical waste disposal company.[7] This ensures the waste is sent to an appropriate treatment and disposal facility, such as a permitted hazardous waste incinerator.[3][7]
-
Documentation: Maintain accurate records of all disposed pharmaceutical waste as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA).[9]
This compound Waste Classification and Disposal Summary
The following table provides guidance on categorizing and disposing of common types of this compound waste generated in a research environment.
| Waste Category | Examples | Recommended Disposal Stream |
| Unused/Expired Pure Compound | Expired this compound powder, surplus from synthesis. | Collect in a sealed, labeled container. Dispose of via a licensed hazardous waste contractor.[7] |
| Grossly Contaminated Items | Weighing boats, spatulas, or containers with visible powder residue. | Place in a sealed container labeled for hazardous pharmaceutical waste. |
| Trace Contaminated Items | Used gloves, bench paper, empty vials. | Segregate as trace pharmaceutical waste. Follow institutional guidelines; often incinerated. |
| Aqueous Solutions | Leftover solutions from experiments, cell culture media containing this compound. | Collect in a sealed, labeled container. Do not pour down the drain.[1] Dispose of via a licensed hazardous waste contractor. |
| Contaminated Sharps | Needles or syringes used to handle this compound solutions. | Dispose of directly into a designated pharmaceutical sharps container for incineration. |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. piramalcriticalcare.us [piramalcriticalcare.us]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. abmole.com [abmole.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Edaravone
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Edaravone. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment.
Researchers and drug development professionals working with this compound, a potent free radical scavenger, must employ stringent safety measures to prevent occupational exposure. This guide offers detailed procedural instructions on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the safe handling of this active pharmaceutical ingredient (API).
Hazard Communication
This compound may cause skin and eye irritation.[1][2] When heated to decomposition, it can emit toxic fumes.[1][3] Therefore, a thorough understanding and implementation of safety protocols are paramount.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent upon the specific handling task and the associated risk of exposure. Engineering controls, such as fume hoods and ventilated enclosures, serve as the primary line of defense and should be used whenever possible.[1] PPE provides an additional, critical barrier.
A risk-based approach to PPE selection is summarized in the workflow diagram below.
Caption: PPE selection workflow for handling this compound.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various tasks involving this compound. While specific quantitative data such as Occupational Exposure Limits (OELs) for this compound are not publicly available, these recommendations are based on best practices for handling active pharmaceutical ingredients.[1][4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not generally required |
| Weighing and Compounding (in a ventilated enclosure) | Safety goggles | Double pair of nitrile gloves | Disposable gown | Recommended if not in a closed system |
| Solution Preparation and Dilution | Safety goggles | Double pair of nitrile gloves | Disposable gown | Not generally required if performed in a fume hood |
| Administration (simulated laboratory settings) | Safety goggles | Double pair of nitrile gloves | Disposable gown | Not generally required |
| Spill Cleanup | Safety goggles and face shield | Double pair of heavy-duty nitrile or neoprene gloves | Impervious gown or coveralls | N95 respirator or higher, depending on the spill size and nature of the material |
| Waste Disposal | Safety goggles | Double pair of nitrile gloves | Disposable gown | Not generally required |
Glove Selection and Use
General Chemical Resistance of Common Glove Materials
| Glove Material | General Resistance to Alcohols | General Resistance to Weak Acids | General Resistance to Weak Bases |
| Nitrile | Good | Excellent | Excellent |
| Latex | Fair | Good | Good |
| Neoprene | Good | Excellent | Excellent |
| PVC (Vinyl) | Good | Good | Good |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Operational and Disposal Plans
A clear and concise operational plan is critical for the safe handling of this compound. The following procedural steps should be integrated into your laboratory's standard operating procedures.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Compounding:
-
Step 1: Don the appropriate PPE as outlined in the table above for "Weighing and Compounding."
-
Step 2: Perform all manipulations of powdered this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Step 3: Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
Step 4: When reconstituting, slowly add the diluent to the vial to avoid aerosolization.
-
Step 5: After compounding, decontaminate all surfaces and equipment with an appropriate cleaning agent.
2. Spill Management:
-
Step 1: Alert personnel in the immediate area and restrict access.
-
Step 2: Don the appropriate PPE for "Spill Cleanup."
-
Step 3: For small spills of liquid, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Step 4: For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a sealed container.
-
Step 5: Decontaminate the spill area with an appropriate cleaning agent.
-
Step 6: Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and PPE, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[4]
Step-by-Step Disposal Procedure:
-
Step 1: Segregation: Segregate this compound waste from non-hazardous waste at the point of generation.
-
Step 2: Containment: Place all this compound-contaminated waste (e.g., gloves, gowns, empty vials, absorbent materials) in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[6]
-
Step 3: Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and a description of the contents.
-
Step 4: Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Step 5: Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed hazardous waste management company. Do not dispose of this compound waste down the drain or in the regular trash.[7]
By implementing these comprehensive safety and handling procedures, research institutions can foster a culture of safety and minimize the risk of occupational exposure to this compound, thereby protecting their most valuable asset: their scientific staff.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. utoledo.edu [utoledo.edu]
- 4. osha.gov [osha.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. ph.health.mil [ph.health.mil]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
